Viscidulin I
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZZCUABWZIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239032 | |
| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92519-95-4 | |
| Record name | Viscidulin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Viscidulin I: A Technical Guide to its Discovery, Isolation, and Biological Potential from Scutellaria Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viscidulin I, a flavonoid isolated from Scutellaria viscidula, represents a molecule of interest within the pharmacologically rich genus of Scutellaria. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside an exploration of its potential biological activities. While specific research on this compound is limited, this document compiles available information and extrapolates potential methodologies and mechanisms of action based on studies of related flavonoids from Scutellaria. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, providing detailed experimental protocols and highlighting areas for future investigation.
Introduction
The genus Scutellaria, commonly known as skullcaps, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including inflammation, infections, and neurological disorders.[1] These therapeutic properties are largely attributed to the rich diversity of flavonoids present in these plants. One such flavonoid is this compound, first identified in Scutellaria viscidula Bge. While not as extensively studied as other Scutellaria flavonoids like baicalein (B1667712) and wogonin, this compound holds potential for further pharmacological investigation. This guide provides an in-depth look at the discovery and isolation of this compound and explores its putative biological activities based on the broader understanding of related compounds.
Discovery and Physicochemical Properties
This compound was first reported in a 1984 publication by Tomimori et al. in the Japanese journal Yakugaku Zasshi. This initial study focused on the chemical constituents of Scutellaria viscidula.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇ | |
| Molecular Weight | 302.24 g/mol | |
| Appearance | Yellow Powder | |
| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | |
| CAS Number | 92519-95-4 |
Experimental Protocols: Isolation and Purification
General Workflow for Flavonoid Isolation
The isolation of this compound from Scutellaria viscidula would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification.
Figure 1. General workflow for the isolation of this compound.
Detailed Methodology
-
Plant Material Preparation: The roots of Scutellaria viscidula are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, through methods such as maceration or Soxhlet extraction. This process yields a crude extract containing a mixture of phytochemicals.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: The flavonoid-rich fraction is further purified using column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate individual compounds based on their affinity for the stationary phase.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.
-
-
Crystallization: The fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined, concentrated, and subjected to crystallization to obtain the pure compound.
Biological Activities and Potential Mechanisms of Action
Specific in-depth studies on the biological activities of this compound are scarce. However, based on the well-documented pharmacological properties of other flavonoids isolated from Scutellaria species, it is plausible that this compound exhibits similar anti-inflammatory and antiviral effects.
Anti-Inflammatory Activity
Flavonoids from Scutellaria are known to possess potent anti-inflammatory properties.[2] These effects are often mediated through the inhibition of key inflammatory pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Flavonoids can modulate the phosphorylation of MAPK proteins (p38, ERK, and JNK), leading to a reduction in the inflammatory response.[4]
Figure 2. Potential anti-inflammatory mechanisms of this compound.
Table 2: Potential Anti-inflammatory Activity Data (Hypothetical)
| Assay | Target | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | iNOS | Data not available |
| Prostaglandin E₂ (PGE₂) Production | COX-2 | Data not available |
| TNF-α Production | Cytokine synthesis | Data not available |
| IL-6 Production | Cytokine synthesis | Data not available |
Antiviral Activity
Numerous flavonoids from Scutellaria have demonstrated antiviral activity against a range of viruses.[5] The mechanisms of action can vary, from inhibiting viral entry and replication to modulating the host immune response.
-
Inhibition of Viral Entry: Flavonoids can interfere with the attachment and entry of viruses into host cells by binding to viral surface proteins or host cell receptors.
-
Inhibition of Viral Enzymes: Key viral enzymes, such as proteases and polymerases, which are essential for viral replication, can be inhibited by flavonoids.
-
Modulation of Host Signaling Pathways: Flavonoids can modulate host signaling pathways that are hijacked by viruses for their replication, such as the PI3K/Akt pathway.
Figure 3. Potential antiviral mechanisms of this compound.
Table 3: Potential Antiviral Activity Data (Hypothetical)
| Virus | Assay | IC₅₀ (µM) |
| Influenza A Virus | Plaque Reduction Assay | Data not available |
| Herpes Simplex Virus-1 | CPE Inhibition Assay | Data not available |
| SARS-CoV-2 | Viral Replication Assay | Data not available |
Future Directions and Conclusion
This compound remains a relatively understudied flavonoid with significant potential for pharmacological development. The primary challenge is the lack of specific research on its biological activities and mechanisms of action. Future research should focus on:
-
Re-isolation and Characterization: A complete and modern spectroscopic analysis to confirm the structure of this compound.
-
Quantitative Analysis: Development of analytical methods to quantify the content of this compound in Scutellaria viscidula and other Scutellaria species.
-
In-depth Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory, antiviral, and other potential therapeutic effects.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Viscidulin I: A Technical Guide to Its Natural Sources, Botanical Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscidulin I is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources, botanical distribution, and relevant experimental protocols related to this compound. While specific quantitative data and signaling pathway information for this compound are limited in current literature, this document leverages available information on closely related flavonoids from the same botanical genus, Scutellaria, to provide a thorough and practical resource.
Botanical Distribution and Natural Sources
This compound has been identified in several species of the genus Scutellaria, commonly known as skullcaps. The Lamiaceae family, to which Scutellaria belongs, is a rich source of bioactive compounds. The primary botanical sources of this compound include:
-
Scutellaria pekinensis var. pekinensis
-
Scutellaria baicalensis Georgi [1]
-
Scutellaria viscidula Bge
Quantitative Data on Major Flavonoids in Scutellaria baicalensis
To provide a framework for understanding the potential yield of flavonoids from Scutellaria, the following table summarizes the quantitative data for major, well-studied flavonoids found in the roots of Scutellaria baicalensis. This data is indicative of the general flavonoid content that can be expected from this genus.
| Flavonoid | Concentration Range in Roots (% dry weight) | Analytical Method | Reference |
| Baicalin | 8.1% - 15.6% | HPLC | [2] |
| Baicalein | 0.2% - 1.2% | HPLC | [2] |
| Wogonin | Not specified in percentage, but a major component | HPLC-MS/MS | [1] |
| Oroxylin A | Not specified in percentage, but a major component | HPLC-MS/MS | [1] |
Note: This table represents the concentration of major flavonoids in Scutellaria baicalensis and is intended to provide a general reference for the potential abundance of flavonoid compounds in this genus.
Experimental Protocols
The following is a detailed methodology for the isolation and purification of flavonoids from Scutellaria species, adapted from a protocol for the isolation of Skullcapflavone I from Scutellaria baicalensis. This protocol can serve as a foundational method for the targeted isolation of this compound.
I. Plant Material and Extraction
-
Plant Material Preparation:
-
Obtain dried roots of a known this compound-containing Scutellaria species (e.g., Scutellaria baicalensis).
-
Grind the dried roots into a coarse powder (20-40 mesh).
-
Dry the powder in an oven at 60°C to a constant weight to ensure removal of residual moisture.
-
-
Solvent Extraction:
-
Weigh 1 kg of the dried root powder.
-
Macerate the powder in 10 L of 95% ethanol (B145695) at room temperature for 24 hours with occasional agitation.
-
Filter the extract through a cheesecloth followed by Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh ethanol to ensure thorough extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
II. Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanolic extract in 1 L of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
Hexane (B92381) (3 x 1 L) to remove non-polar compounds.
-
Chloroform (B151607) (3 x 1 L) to extract flavonoids of intermediate polarity.
-
Ethyl acetate (B1210297) (3 x 1 L) to extract more polar flavonoids.
-
n-butanol (3 x 1 L) to isolate highly polar flavonoids.
-
-
Concentrate each fraction using a rotary evaporator.
-
III. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).
-
Dissolve the dried chloroform or ethyl acetate fraction (which is likely to contain this compound) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Combine fractions from the silica gel column that show a high concentration of the target compound.
-
Further purify the combined fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of methanol (B129727) and water, with a small percentage of formic acid to improve peak shape.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, extensive research on flavonoids isolated from Scutellaria species has demonstrated their potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.
NF-κB Signaling Pathway Inhibition by Scutellaria Flavonoids
The diagram below illustrates the generally accepted mechanism of NF-κB pathway inhibition by flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by Scutellaria flavonoids.
MAPK Signaling Pathway Inhibition by Scutellaria Flavonoids
The following diagram depicts the general mechanism of MAPK pathway inhibition.
Caption: Inhibition of the MAPK signaling cascade by Scutellaria flavonoids.
Conclusion
This compound is a promising flavonoid found in several Scutellaria species. While further research is needed to quantify its presence in these plants and to elucidate its specific molecular mechanisms of action, the information available for related flavonoids from the same genus provides a strong foundation for future studies. The experimental protocols and signaling pathway diagrams presented in this guide offer a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
The Biosynthesis of Viscidulin I: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viscidulin I, a rare flavone (B191248) with a distinctive 5,7,2',6'-tetrahydroxy substitution pattern, is a natural product found in plants of the Scutellaria genus. Flavonoids from this genus, including this compound, have garnered significant interest for their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by experimental protocols and quantitative data from related flavonoid research. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide presents a scientifically grounded, putative pathway based on the well-established general flavonoid biosynthesis pathway and known enzymatic reactions in Scutellaria species.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which is the common route for the synthesis of all flavonoids in plants. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then subjected to specific hydroxylations to yield this compound.
The key steps are outlined below:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate in the flavonoid pathway.
-
Flavone Formation: Naringenin is converted to apigenin (B1666066) by Flavone Synthase (FNS). Scutellaria species are known to possess a specific isoform, FNSII, which is a cytochrome P450 enzyme.
-
B-ring Hydroxylation: This is the most critical and currently uncharacterized step in this compound biosynthesis. The hydroxylation of the B-ring at the 2' and 6' positions is required. It is hypothesized that two specific cytochrome P450-dependent monooxygenases (CYP450s) are responsible for these reactions. These enzymes would catalyze the sequential hydroxylation of apigenin, first at the 2' position and then at the 6' position, or vice-versa, to yield 5,7,2',6'-tetrahydroxyflavone (B1660727) (this compound). The presence of other flavonoids with 2'- and 6'-hydroxylations in Scutellaria supports the existence of such enzymatic machinery.[1][2]
Pathway Diagram
Caption: Putative biosynthesis pathway of this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes representative data for the content of major flavonoids in Scutellaria species, which provides context for the production levels of related compounds in these plants.
| Compound | Plant Part | Concentration (µg/g dry weight) | Reference |
| Baicalin | Root | 10,000 - 150,000 | [3] |
| Wogonoside | Root | 1,000 - 20,000 | [3] |
| Scutellarin | Aerial Parts | 5,000 - 30,000 | [4] |
| Apigenin | Aerial Parts | 100 - 1,000 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Flavonoid Extraction and HPLC Analysis
This protocol describes a general method for the extraction and quantification of flavonoids from plant tissue, which can be adapted for this compound.
a. Extraction:
-
Freeze-dry plant material (e.g., leaves or roots of Scutellaria) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) methanol (B129727) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new 2 mL tube.
-
Repeat the extraction process (steps 3-7) on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in 500 µL of 80% methanol.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
b. HPLC-DAD Analysis:
-
Instrumentation: A high-performance liquid chromatography system equipped with a diode array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-50% B (linear gradient)
-
35-40 min: 50-90% B (linear gradient)
-
40-45 min: 90% B (isocratic)
-
45-50 min: 90-10% B (linear gradient)
-
50-55 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 280 nm and 340 nm. A full UV-Vis spectrum (200-600 nm) should be recorded for peak identification.
-
Quantification: Use an authentic standard of this compound to create a calibration curve for accurate quantification.
Chalcone Synthase (CHS) Enzyme Activity Assay
This spectrophotometric assay measures the activity of CHS, a key enzyme in the flavonoid pathway.
a. Protein Extraction:
-
Harvest fresh plant tissue (e.g., young leaves) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Transfer approximately 200 mg of the powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Vortex for 1 minute and then incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4 °C.
-
The supernatant contains the crude protein extract. Determine the protein concentration using the Bradford assay.
b. Enzyme Assay:
-
The assay mixture (total volume of 200 µL) should contain:
-
150 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
10 µL of 10 mM p-coumaroyl-CoA (substrate)
-
10 µL of 5 mM malonyl-CoA (substrate)
-
30 µL of crude protein extract
-
-
Initiate the reaction by adding the protein extract.
-
Incubate the reaction mixture at 30 °C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% (v/v) HCl.
-
Extract the product by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.
-
Re-dissolve the residue in 50 µL of methanol.
-
Analyze the product (naringenin chalcone) by HPLC as described above, monitoring at 370 nm. The amount of product formed is used to calculate the enzyme activity.
Gene Expression Analysis by RT-qPCR
This protocol details the analysis of the expression levels of putative this compound biosynthesis genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Scutellaria tissues using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
b. Quantitative PCR (qPCR):
-
Design gene-specific primers for the target genes (e.g., CHS, CHI, FNS, and putative CYP450 hydroxylases) and a reference gene (e.g., actin or ubiquitin). Primers should be designed to amplify a product of 100-200 bp.
-
Perform qPCR in a 20 µL reaction volume containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of each primer (10 µM)
-
1 µL of diluted cDNA
-
8 µL of nuclease-free water
-
-
Use a three-step thermal cycling program:
-
Initial denaturation: 95 °C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95 °C for 15 seconds.
-
Annealing: 60 °C for 30 seconds.
-
Extension: 72 °C for 30 seconds.
-
-
Melt curve analysis to verify the specificity of the product.
-
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Logical Relationships and Experimental Workflows
The elucidation of the this compound biosynthetic pathway follows a logical progression of experiments.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound presents an intriguing area of research in plant specialized metabolism. While the core pathway leading to the flavone backbone is well understood, the specific enzymes responsible for the characteristic 2' and 6' hydroxylations on the B-ring remain to be identified. The proposed pathway and experimental protocols in this guide provide a solid foundation for researchers to further investigate and fully elucidate the biosynthesis of this unique and potentially valuable natural product. Future work should focus on the identification and characterization of the putative cytochrome P450 monooxygenases from Scutellaria species that are responsible for the final steps in this compound formation. Such discoveries will not only complete our understanding of flavonoid diversity but also open avenues for the metabolic engineering and sustainable production of this compound and related compounds.
References
- 1. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 2. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-omics landscape to decrypt the distinct flavonoid biosynthesis of Scutellaria baicalensis across multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]
Viscidulin I: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscidulin I is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are known for their diverse biological activities, making them a subject of interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and stereochemistry of this compound.
Chemical Structure
This compound is classified as a flavonol, a subclass of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Systematic Name: 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Molecular Formula: C₁₅H₁₀O₇
Molecular Weight: 302.24 g/mol
CAS Registry Number: 92519-95-4
The core structure of this compound consists of two fused rings (A and C) forming a chromen-4-one system, which is substituted with a phenyl ring (B) at the 2-position. The molecule is characterized by the presence of five hydroxyl groups, contributing to its polarity and potential for hydrogen bonding. These hydroxyl groups are located at positions 3, 5, and 7 of the chromen-4-one core and at positions 2' and 6' of the phenyl ring.
Stereochemistry
Based on the established chemical structure of this compound, the molecule is achiral . The flavonol backbone contains a double bond between the C2 and C3 positions of the C-ring. This lack of a tetrahedral carbon at the C2 position, which is a chiral center in the related flavanone (B1672756) compounds, means that this compound does not possess any stereocenters. Therefore, it does not exist as different stereoisomers.
Quantitative Data
Detailed quantitative spectroscopic data for this compound is not widely available in a consolidated format in the public domain. Comprehensive NMR, IR, and mass spectrometry data are typically found in primary research articles detailing the isolation and characterization of the compound. Unfortunately, a primary source with a complete dataset for this compound could not be identified for this guide.
The following table outlines the expected regions for characteristic spectroscopic signals for a flavonoid of this type.
| Spectroscopic Technique | Expected Signals |
| ¹H-NMR | Aromatic protons on the A and B rings, hydroxyl protons. |
| ¹³C-NMR | Carbonyl carbon (C4), carbons of the aromatic rings, carbons bearing hydroxyl groups. |
| FT-IR (cm⁻¹) | O-H stretching (hydroxyl groups), C=O stretching (carbonyl group), C=C stretching (aromatic rings), C-O stretching. |
| Mass Spectrometry | Molecular ion peak [M]+ or [M-H]⁻, characteristic fragmentation patterns of flavonoids involving retro-Diels-Alder reactions. |
Experimental Protocols
A general workflow for the isolation and characterization of flavonoids is presented below.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific information in the scientific literature regarding the biological activities and the molecular mechanisms of action of this compound. While flavonoids as a class are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, dedicated studies on this compound are scarce.
Consequently, no specific signaling pathways modulated by this compound have been identified or characterized. Research in this area is needed to elucidate the potential therapeutic applications of this natural product.
Conclusion
This compound is a well-defined achiral flavonol. While its basic chemical structure is known, there is a notable absence of comprehensive quantitative spectroscopic data, detailed experimental protocols for its isolation and characterization, and studies on its specific biological activities and effects on cellular signaling pathways in publicly available scientific literature. Further research is required to unlock the full potential of this natural compound for applications in drug discovery and development. Researchers are encouraged to consult primary research articles that may become available for more in-depth information.
In-Depth Technical Guide to the Physicochemical Properties of Viscidulin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viscidulin I, a flavonoid found in the plant genus Scutellaria, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular structure, spectroscopic data, and chromatographic behavior. Detailed experimental protocols for its isolation and analysis are presented to facilitate further research and development. This document aims to serve as a critical resource for scientists and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a flavonoid, specifically a flavone, a class of compounds known for their diverse biological activities. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Synonyms | 3,5,7,2',6'-Pentahydroxyflavone | |
| CAS Number | 92519-95-4 | |
| Molecular Formula | C₁₅H₁₀O₇ | |
| Molecular Weight | 302.24 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 296 °C (decomposes) | (Predicted) |
| Solubility | Slightly soluble in water | |
| Purity | >98% (HPLC), ≥90% (LC/MS-ELSD) | |
| Storage | -20°C |
Spectroscopic Data
Mass Spectrometry (MS)
High-resolution mass spectrometry is a crucial tool for the structural elucidation of natural products. For this compound, electrospray ionization (ESI) is a common technique.
-
Precursor Ion ([M+H]⁺): m/z 303.0499
Nuclear Magnetic Resonance (NMR) Spectroscopy
(Note: As of the last update, specific, experimentally-derived and assigned ¹H and ¹³C NMR data for this compound were not found in the surveyed literature.)
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, typical of a flavonoid structure.
(Note: A specific experimental FT-IR spectrum with peak assignments for this compound was not found in the surveyed literature.)
Experimental Protocols
Extraction, Isolation, and Purification of this compound from Scutellaria viscidula
The following is a generalized protocol based on methods for isolating flavonoids from Scutellaria species. Optimization may be required for maximizing the yield of this compound.
Diagram 1: Workflow for the Isolation and Purification of this compound
Commercial suppliers of purified Viscidulin I
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability of Purified Viscidulin I
For research purposes, purified this compound can be procured from specialized chemical suppliers. One known commercial vendor is MedchemExpress, which lists the compound for research applications. It is important to note that this product is intended for laboratory research use only and not for patient administration.
Overview of this compound
This compound, systematically named 5,7,2',6'-Tetrahydroxyflavonol, is a flavonoid compound. Initially, it was believed to be isolated from Salvia viscidula; however, current scientific literature consistently identifies its origin as the root of Scutellaria baicalensis Georgi, a plant commonly known as Chinese skullcap.[1][2][3][4] Scutellaria baicalensis has a long history of use in traditional Chinese medicine, and its extracts, along with isolated constituents, have been investigated for a range of biological activities, including anti-viral, anti-tumor, anti-bacterial, antioxidant, and anti-inflammatory properties.[1]
Biological Activities and Potential Therapeutic Applications
While extensive research on the specific biological activities of purified this compound is limited in publicly available literature, its presence in extracts of Scutellaria baicalensis suggests its potential contribution to the overall therapeutic effects of the plant.
One study by Ji and colleagues in 2015 investigated the anti-H1N1 viral, cytotoxic, and Nrf2 activation activities of 28 compounds isolated from Scutellaria baicalensis, including this compound. This suggests that this compound may possess antiviral and cytotoxic properties and could be an activator of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.
Furthermore, this compound has been identified as a component in traditional Chinese medicine formulations. For instance, it is a constituent of the Wenfei Buqi Tongluo formula, which has been studied for its potential in treating pulmonary fibrosis, although the specific contribution of this compound requires further investigation. It has also been detected in the Qingjiehuagong decoction, used for acute pancreatitis, where it is noted as a flavonoid that is absorbed into the bloodstream.
The table below summarizes the potential biological activities attributed to this compound based on its presence in Scutellaria baicalensis extracts and related research.
| Biological Activity | Context/Study | Potential Implication |
| Anti-H1N1 Viral Activity | Investigated as part of a panel of compounds from S. baicalensis. | Potential as an antiviral agent. |
| Cytotoxic Activity | Evaluated alongside other compounds from S. baicalensis. | Potential for investigation in oncology. |
| Nrf2 Activation | Studied as a potential activity of S. baicalensis constituents. | May contribute to cellular protection against oxidative stress. |
| Anti-inflammatory | A general property of S. baicalensis extracts containing this compound. | Potential role in modulating inflammatory responses. |
| Antioxidant | A general property of S. baicalensis extracts containing this compound. | May help in mitigating oxidative damage. |
Experimental Methodologies
Detailed experimental protocols specifically for this compound are not extensively documented in the available literature. However, based on the studies of Scutellaria baicalensis and its components, the following general methodologies are relevant.
Isolation and Purification of this compound
A general workflow for the isolation and purification of flavonoids like this compound from plant material such as the roots of Scutellaria baicalensis would typically involve the following steps:
Caption: General workflow for the isolation of this compound.
In Vitro Biological Activity Assays
The following are examples of in vitro assays that would be employed to evaluate the biological activities of this compound, based on the reported activities of Scutellaria baicalensis constituents.
This assay is used to assess the effect of a compound on cell viability.
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Addition: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.
Signaling Pathway Analysis
Given the suggestion of Nrf2 activation by constituents of Scutellaria baicalensis, a potential signaling pathway for this compound to exert its antioxidant effects could involve the Keap1-Nrf2 pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to an activator like a flavonoid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.
Caption: Proposed Keap1-Nrf2 signaling pathway for this compound.
Conclusion and Future Directions
This compound is a flavonoid found in Scutellaria baicalensis with potential biological activities, including antiviral, cytotoxic, and antioxidant effects. While a commercial source for the purified compound exists for research, detailed studies on its specific mechanisms of action and signaling pathways are not yet widely available. Future research should focus on elucidating the precise molecular targets of this compound and validating its therapeutic potential through comprehensive preclinical studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the investigation of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. d-nb.info [d-nb.info]
- 4. Applications, phytochemistry, pharmacological effects, pharmacokinetics, toxicity of Scutellaria baicalensis Georgi. and its probably potential therapeutic effects on COVID-19: a review - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, including in many species of the Salvia genus. These compounds are integral to the human diet and have garnered significant scientific interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Their potential as anticancer agents is particularly compelling, as many flavonoids have been shown to selectively induce apoptosis (programmed cell death) in tumor cells while exhibiting lower toxicity towards normal cells.
This technical guide provides a comprehensive overview of the core methodologies used to evaluate the cytotoxic and pro-apoptotic potential of flavonoids. It details the underlying molecular mechanisms, presents quantitative data for the representative flavone (B191248) Apigenin (B1666066), offers step-by-step experimental protocols, and includes workflow and pathway diagrams to facilitate understanding and experimental design.
Biological Activity and Quantitative Data
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. This value is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for mechanism-of-action studies.
As a proxy for Viscidulin I, the cytotoxic activities of Apigenin against various human cancer cell lines are summarized below.
Table 1: Cytotoxic Activity (IC50) of Apigenin on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Citation |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 hours | [1] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 hours | [1] |
| HL-60 | Promyelocytic Leukemia | 30 | 24 hours | [2] |
| HT-29 | Colorectal Adenocarcinoma | 2.03* | Not Specified | [3] |
| MCF-7 | Breast Adenocarcinoma | 2.30 | 24 hours | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.07 | 24 hours |
*Note: This value is for a synthetic derivative of Apigenin, indicating the potential for structural modification to enhance potency.
Mechanism of Action: Induction of Apoptosis
Flavonoids typically exert their anticancer effects by inducing apoptosis through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator Caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It is regulated by the Bcl-2 family of proteins and results in the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator Caspase-9.
-
Execution Phase: Both Caspase-8 and Caspase-9 can activate the executioner Caspase-3, which orchestrates the systematic breakdown of cellular components, leading to the characteristic morphological changes of apoptosis.
Caption: Key signaling pathways in flavonoid-induced apoptosis.
Experimental Protocols & Workflows
A logical workflow is essential for characterizing the anticancer activity of a novel flavonoid. The process begins with a general cytotoxicity screening, followed by more specific assays to confirm the mechanism of cell death.
Caption: Workflow for evaluating flavonoid anticancer activity.
Protocol: Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the flavonoid in culture medium. Remove the old medium from the cells and add 100 µL of the flavonoid-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of the flavonoid concentration. Use non-linear regression to calculate the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After 24 hours, treat with the flavonoid at the predetermined IC50 concentration for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Protocol: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.
-
Cell Lysis: Treat and harvest cells as described for the Annexin V assay. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Reaction Setup: Transfer the supernatant (cytosolic extract) to a new tube. In a black 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Sample Addition: Add 50 µL of your cell lysate (containing 50-200 µg of protein) to the wells.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm. The fluorescence intensity is proportional to the caspase-3 activity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Viscidulin I
Abstract
Viscidulin I, a flavonoid isolated from plants of the Scutellaria genus, has garnered interest for its potential pharmacological activities. Efficient purification of this compound is essential for further research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The described protocol provides a reliable and reproducible workflow for obtaining high-purity this compound suitable for scientific and drug development applications.
Introduction
Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. This compound is a flavonoid with the molecular formula C15H10O7 and a molecular weight of 302.2.[1] It is typically found as a yellow powder and is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. The purification of specific flavonoids from complex plant extracts presents a significant challenge. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such compounds.[2][3][4][5] This document outlines a detailed protocol for the purification of this compound using RP-HPLC, leveraging established methodologies for flavonoid separation from Scutellaria species.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C15H10O7 | |
| Molecular Weight | 302.2 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
HPLC Method for this compound Purification
The recommended method for the purification of this compound is reversed-phase HPLC. This technique separates compounds based on their hydrophobicity.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for analytical and semi-preparative scale purification. The use of a guard column is advised to protect the analytical column.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water are required. An acid modifier such as formic acid, acetic acid, or phosphoric acid is necessary for the mobile phase.
-
Sample Preparation: The crude extract containing this compound should be dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the purification of this compound. Optimization may be required depending on the specific HPLC system and the complexity of the sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 330 nm |
| Injection Volume | 10-20 µL |
Experimental Protocol: Purification of this compound from a Plant Extract
This protocol outlines the steps for the purification of this compound from a crude plant extract.
1. Preparation of Mobile Phases: a. Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution. b. Mobile Phase B: Use HPLC grade acetonitrile. Degas the solution.
2. Sample Preparation: a. Accurately weigh 10 mg of the crude plant extract. b. Dissolve the extract in 1 mL of methanol. c. Vortex the solution until the extract is fully dissolved. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Equilibration: a. Install the C18 column in the HPLC system. b. Set the column temperature to 30 °C. c. Set the detection wavelength to 280 nm and 330 nm. d. Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
4. HPLC Analysis and Fraction Collection: a. Inject 10 µL of the prepared sample. b. Run the gradient program as specified in the chromatographic conditions table. c. Monitor the chromatogram and identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting fractions and performing further analysis (e.g., LC-MS). d. Collect the fractions containing the peak of interest.
5. Post-Purification Analysis: a. Analyze the collected fractions by HPLC to assess their purity. b. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound. c. Confirm the identity of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for this compound Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Biological Activity of this compound
Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of this compound. While flavonoids as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, dedicated studies on this compound are scarce. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound using reversed-phase high-performance liquid chromatography. The outlined method, along with the provided experimental workflow, offers a robust starting point for researchers and scientists in the field of natural product chemistry and drug development. The availability of a reliable purification method is a critical step towards enabling further investigation into the biological activities of this compound.
References
- 1. Betulinic acid induces apoptosis of HeLa cells via ROS-dependent ER stress and autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 5. storage.googleapis.com [storage.googleapis.com]
Application Notes & Protocols: Assessment of the Anti-inflammatory Activity of Viscidulin I
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Viscidulin I is a flavonoid found in plants such as Scutellaria baicalensis and Crotalaria juncea.[1][2] While flavonoids as a class are known for a wide range of biological activities, including anti-inflammatory effects, specific cell-based quantitative data for this compound is not extensively available in public literature. This document provides a comprehensive guide and detailed protocols for assessing the anti-inflammatory potential of this compound or related compounds. The methodologies are based on established cell-based assays widely used in inflammation research, focusing on macrophage-mediated inflammatory responses.
The protocols described herein use the murine macrophage cell line RAW 264.7, a standard model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The ability of a test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory activity.
The primary signaling pathways involved in the LPS-induced inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Many anti-inflammatory compounds, particularly natural products like sesquiterpene lactones and flavonoids, exert their effects by inhibiting key steps in these pathways.
Disclaimer: The quantitative data presented in the following tables is illustrative, representing hypothetical but realistic outcomes for a compound with potent anti-inflammatory activity, modeled after findings for well-studied natural extracts like those from Artemisia absinthium. This data is provided to demonstrate proper data presentation and interpretation. Researchers should generate their own experimental data for this compound.
Data Presentation: Anti-inflammatory Activity of this compound
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages. Assay: MTT after 24-hour incubation. Data are presented as mean ± SD (n=3).
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 3.9 |
| 25 | 93.1 ± 5.3 |
| 50 | 90.8 ± 4.7 |
Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells. Cells were pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours. IC50 values represent the concentration required for 50% inhibition. Data are presented as mean ± SD (n=3).
| Mediator | Assay | IC50 (µM) | Max Inhibition (%) at 50 µM |
| Nitric Oxide (NO) | Griess Assay | 12.5 ± 1.1 | 85.2 ± 6.2 |
| Prostaglandin E2 (PGE2) | ELISA | 15.8 ± 1.4 | 81.4 ± 5.9 |
| TNF-α | ELISA | 10.2 ± 0.9 | 89.1 ± 7.1 |
| IL-6 | ELISA | 18.9 ± 1.7 | 75.6 ± 6.8 |
| IL-1β | ELISA | 14.7 ± 1.3 | 83.3 ± 6.5 |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the overall experimental process and the key cellular pathways involved in the assessment of anti-inflammatory compounds.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: LPS-induced NF-κB and MAPK inflammatory signaling pathways and potential inhibition sites.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are adherent. Do not allow cells to become over-confluent.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound. It should be run in parallel with the anti-inflammatory assays.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) × 100%.
Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well. Incubate overnight.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) just before use.
-
Add 50 µL of the Griess reagent to each well containing the supernatant.
-
-
Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite (NaNO2) to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
Protocol 4: Cytokine (TNF-α, IL-6, IL-1β) and PGE2 Measurement (ELISA)
This protocol quantifies the concentration of specific inflammatory mediators in the cell culture supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Seeding and Treatment: Seed and treat cells as described in Protocol 3, typically in a 24-well or 12-well plate for a larger volume of supernatant. A common seeding density is 4 × 10⁵ cells/well in a 12-well plate.
-
Incubation: Incubate for the time specified by the research question (e.g., 6 hours for early cytokine release, 24 hours for sustained production).
-
Supernatant Collection: Collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cell debris.
-
Storage: Use the supernatant immediately or store in aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions provided with the specific commercial kits.
-
Generally, the procedure involves adding the collected supernatants, standards, and controls to microplate wells pre-coated with a capture antibody.
-
This is followed by a series of incubation, washing, and addition of a detection antibody, an enzyme conjugate (like HRP), and a substrate.
-
A stop solution is added to terminate the reaction, and the absorbance is read at the specified wavelength (typically 450 nm).
-
-
Quantification: Calculate the concentration of each mediator in the samples by interpolating from the standard curve generated with recombinant standards provided in the kit. Calculate the percentage inhibition relative to the LPS-only treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wormwood (Artemisia absinthium) suppresses tumour necrosis factor alpha and accelerates healing in patients with Crohn's disease - A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Measuring the Antioxidant Capacity of Viscidulin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscidulin I, a flavonoid isolated from plants of the Scutellaria genus, presents a chemical structure suggestive of potent antioxidant activity. As a 5,7,2',6'-tetrahydroxyflavonol, its multiple hydroxyl groups are poised to act as hydrogen donors, a key mechanism for neutralizing free radicals. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the exploration of their therapeutic potential. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.
This document provides detailed application notes and standardized protocols for measuring the antioxidant capacity of this compound using two widely accepted in vitro assays: the Oxygen Radical Absorbance Capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While direct experimental data on the antioxidant capacity of this compound is not yet available in published literature, the methodologies outlined herein are established for the assessment of flavonoids and are highly applicable. The structure-activity relationship of flavonoids strongly suggests that the polyhydroxylated nature of this compound endows it with significant antioxidant potential.[1][2][3]
Data Presentation
The antioxidant capacity of a compound is typically expressed relative to a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E. For the DPPH assay, the result is often reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 1: Hypothetical Antioxidant Capacity of this compound and Structurally Related Flavonoids
| Compound | ORAC Value (µmol TE/µmol) | DPPH Radical Scavenging Activity (IC50, µM) |
| This compound (Hypothetical) | 5.0 - 8.0 | 15 - 30 |
| Quercetin | 4.38 - 10.7[4] | 4.71 - 6.55[5] |
| Scutellarein | Similar to Trolox | Stronger than scutellarin |
| Luteolin | - | - |
| Trolox (Standard) | 1.0 | ~40-60 |
Note: The values for this compound are hypothetical and are projected based on the activities of structurally similar flavonoids. Actual experimental results may vary. TE = Trolox Equivalents.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Materials:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in 75 mM phosphate buffer (pH 7.4).
-
Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer to generate a standard curve.
-
Prepare a fluorescein working solution (e.g., 70 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 12 mM) in phosphate buffer. This solution should be made fresh before use and kept on ice.
-
-
Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.
-
Add 25 µL of the this compound dilutions, Trolox standards, or phosphate buffer (as a blank) to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per micromole of this compound (µmol TE/µmol).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well clear microplates
-
UV-Vis microplate reader or spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or ethanol. From this, create a series of dilutions to be tested.
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) and make serial dilutions.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound dilutions or the positive control to the wells.
-
Add the DPPH solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Prepare a control well containing the solvent and the DPPH solution.
-
Prepare blank wells for each sample concentration containing the sample and the solvent (without DPPH) to account for any background absorbance.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution and solvent).
-
A_sample is the absorbance of the sample with DPPH.
-
A_blank is the absorbance of the sample without DPPH.
-
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, from the graph.
-
References
- 1. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
Application Notes: Investigating the Mechanism of Action of Viscidulin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viscidulin I is a novel natural compound with putative anti-cancer properties. These application notes provide a comprehensive guide to investigating its mechanism of action, with a focus on its potential to induce apoptosis in cancer cells. The following protocols and guidelines are designed to assist researchers in elucidating the molecular pathways through which this compound exerts its cytotoxic effects.
Proposed Mechanism of Action
Based on preliminary screening and structural similarities to other known bioactive compounds, it is hypothesized that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer. The proposed mechanism involves the following key steps:
-
Induction of Cellular Stress: this compound is thought to increase the production of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.
-
Mitochondrial Membrane Depolarization: The elevated ROS levels are hypothesized to disrupt the mitochondrial membrane potential (MMP).
-
Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Apoptosis Execution: The executioner caspases orchestrate the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
This proposed mechanism is supported by studies on other natural compounds, such as Vernodalin (B1205544), which has been shown to induce apoptosis in breast cancer cells through a similar caspase-dependent pathway involving ROS production and mitochondrial dysfunction.[1][2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from key experiments investigating the effects of this compound on a cancer cell line (e.g., MCF-7).
Table 1: Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.8 |
| 5 | 62.1 | ± 3.9 |
| 10 | 41.5 | ± 3.1 |
| 25 | 20.7 | ± 2.5 |
| 50 | 9.8 | ± 1.9 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 |
| 10 | 15.8 | 8.2 |
| 25 | 35.2 | 22.7 |
| 50 | 48.6 | 35.1 |
Table 3: Caspase Activity Assay
| This compound (µM) | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 2.8 | 2.1 |
| 25 | 5.7 | 4.5 |
| 50 | 8.9 | 7.3 |
Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)
| This compound (µM) | Bcl-2 | Bax | Cleaved Caspase-3 | Cleaved PARP |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.72 | 1.58 | 2.95 | 2.54 |
| 25 | 0.45 | 2.89 | 5.61 | 5.12 |
| 50 | 0.21 | 4.76 | 8.78 | 8.23 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
After 24 hours of treatment, harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Caspase Activity Assay
Objective: To measure the activity of key caspases (caspase-3/7, -9) in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 and 9 Assay Systems (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for a specified time (e.g., 12 or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as a fold change in activity relative to the untreated control.
Protocol 4: Western Blot Analysis
Objective: To detect changes in the expression levels of apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating this compound's mechanism of action.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Flavonoids from Scutellaria baicalensis on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscidulin I is a flavonoid found in the medicinal plant Scutellaria baicalensis Georgi. While direct studies on this compound's specific effects on cell signaling are limited, the well-documented anti-inflammatory properties of Scutellaria baicalensis and its other major flavonoid constituents, such as baicalein (B1667712) and wogonin, provide a strong basis for investigating its potential role in modulating key inflammatory pathways. This document outlines the effects of flavonoids derived from Scutellaria baicalensis on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, providing detailed protocols for their investigation.
The NF-κB and MAPK pathways are crucial regulators of the cellular response to inflammatory stimuli. Dysregulation of these pathways is implicated in a wide range of inflammatory diseases and cancers. Flavonoids from Scutellaria baicalensis have been shown to exert their anti-inflammatory effects by inhibiting these signaling cascades.
Data on the Effects of Scutellaria baicalensis Flavonoids on NF-κB and MAPK Signaling
The following tables summarize quantitative data on the inhibitory effects of major flavonoids from Scutellaria baicalensis, baicalein and wogonin, on the NF-κB and MAPK pathways.
Table 1: Inhibition of NF-κB Signaling by Flavonoids from Scutellaria baicalensis
| Compound | Cell Line | Stimulant | Assay | Endpoint | Effective Concentration | Reference |
| Baicalein | HeLa | TNF-α | Luciferase Reporter Assay | NF-κB Activation | Dose-dependent inhibition | [1][2] |
| Baicalein | HeLa | TNF-α | Western Blot | IκBα Phosphorylation & Degradation | Inhibition observed | [1][2] |
| Baicalein | HeLa | TNF-α | Immunofluorescence | p65 Nuclear Translocation | Inhibition observed | [1] |
| Baicalein | 4T1 (murine breast cancer) | - | Western Blot | p-IκBα, NF-κB p65 | Significant upregulation of p-IκBα and downregulation of p65 with 20 µM baicalin | |
| Wogonin | Caco-2 | LPS | Western Blot | TLR4, MyD88, TAK1 expression | Inhibition observed | |
| Wogonin | Caco-2 | LPS | EMSA | NF-κB DNA Binding Activity | Reduction observed | |
| Wogonin | THP-1 | LPS | Western Blot | IκB Phosphorylation | Inhibition observed | |
| Wogonin | THP-1 | LPS | Immunofluorescence | NF-κB Nuclear Translocation | Inhibition observed | |
| Flavonoids (mixture) | RAW 264.7 | LPS | Western Blot | IκB Phosphorylation, p65 Nuclear Translocation | Significant reduction |
Table 2: Modulation of MAPK Signaling by Flavonoids from Scutellaria baicalensis
| Compound | Cell Line | Stimulant | Target | Effect | Effective Concentration | Reference |
| Baicalein | HeLa | TNF-α | p38, ERK1/2 | Significant blockade of activation | Not specified | |
| Baicalein | Chondrocytes | IL-1β | p38, ERK | Significant reduction in phosphorylation | Not specified | |
| Baicalein | Chondrocytes | IL-1β | JNK | No significant effect on phosphorylation | Not specified | |
| Wogonin | MCF-7 (human breast cancer) | - | ERK, p38 | Concentration-dependent increase in phosphorylation | Not specified | |
| Wogonin | MCF-7 (human breast cancer) | - | JNK | No significant activation | Not specified | |
| Flavonoids (mixture) | RAW 264.7 | LPS | ERK, JNK, p38 | Significant inhibition of phosphorylation | 10, 40, 70, 100 µg/mL |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention by flavonoids from Scutellaria baicalensis within the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids from Scutellaria baicalensis.
Caption: Modulation of the MAPK signaling pathway by flavonoids from Scutellaria baicalensis.
Experimental Protocols
The following are generalized protocols for investigating the effects of a test compound, such as this compound or a flavonoid extract, on the NF-κB and MAPK signaling pathways.
Cell Culture and Treatment
Objective: To prepare cells for stimulation and treatment with the test compound.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HeLa, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound, Baicalein, Wogonin) dissolved in a suitable solvent (e.g., DMSO)
-
Inflammatory stimulant (e.g., Lipopolysaccharide (LPS) from E. coli, Tumor Necrosis Factor-alpha (TNF-α))
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays) at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with the inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for the desired time period (e.g., 15-60 minutes for phosphorylation studies, 6-24 hours for gene expression studies).
Caption: General workflow for cell treatment to study signaling pathway modulation.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of the test compound on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to the test compound.
Materials:
-
Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with the test compound and stimulant as described in Protocol 1.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
Conclusion
The flavonoids from Scutellaria baicalensis demonstrate significant inhibitory effects on the pro-inflammatory NF-κB and MAPK signaling pathways. While direct evidence for this compound is pending, its classification as a flavonoid from this plant suggests it is a promising candidate for anti-inflammatory drug development. The protocols provided herein offer a robust framework for the detailed investigation of this compound and other novel compounds targeting these critical cellular pathways.
References
In Vivo Studies of Viscidulin I in Animal Models: Application Notes and Protocols
Disclaimer: As of December 2025, there are no publicly available in vivo studies specifically investigating Viscidulin I. This compound is a flavonoid, identified as 5,7,2',6'-Tetrahydroxyflavonol, isolated from Scutellaria viscidula Bge. The following application notes and protocols are based on established methodologies for assessing the in vivo properties of flavonoids with potential anti-inflammatory activity and are provided as a representative guide for researchers, scientists, and drug development professionals. The data presented is hypothetical and intended for illustrative purposes.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities, including antioxidant and anti-inflammatory properties. This compound, a member of the flavonol subclass, warrants investigation for its therapeutic potential. This document outlines representative protocols for preclinical in vivo evaluation of flavonoids like this compound in animal models, focusing on pharmacokinetics, anti-inflammatory efficacy, and acute toxicity.
Pharmacokinetic Profile of a Representative Flavonoid
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for drug development. Flavonoids generally exhibit variable oral bioavailability and are often subject to extensive metabolism.[1][2] The following table presents hypothetical pharmacokinetic parameters for a representative flavonoid after oral administration in a rat model.
Table 1: Hypothetical Pharmacokinetic Parameters of a Representative Flavonoid in Rats
| Parameter | Value |
| Dose (Oral) | 50 mg/kg |
| Cmax (Maximum Plasma Concentration) | 2.5 µg/mL |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 10.5 µg·h/mL |
| t1/2 (Half-life) | 4 hours |
| Bioavailability (%) | 15% |
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to assess the efficacy of potential anti-inflammatory agents.[3][4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of a test flavonoid by measuring the inhibition of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (180-220 g)
-
Test flavonoid (e.g., this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Test flavonoid (e.g., 50 mg/kg, p.o.)
-
Group III: Test flavonoid (e.g., 100 mg/kg, p.o.)
-
Group IV: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, test flavonoid, or positive control orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Vt - V0
-
Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Table 2: Hypothetical Anti-inflammatory Effect of a Representative Flavonoid on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema at 3h (mL) | Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Representative Flavonoid | 50 | 0.55 ± 0.04 | 35.3 |
| Representative Flavonoid | 100 | 0.40 ± 0.03 | 52.9 |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Acute Oral Toxicity Assessment
Acute toxicity studies are essential to determine the potential adverse effects of a substance after a single high-dose exposure and to estimate the median lethal dose (LD50).
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity of a test flavonoid in rodents.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Test flavonoid
-
Vehicle
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Housing: House animals individually and acclimatize for at least 5 days.
-
Dosing: Administer a single oral dose of the test flavonoid to one animal. The starting dose is typically selected based on available data or a default of 175 mg/kg.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
Table 3: Hypothetical Acute Oral Toxicity of a Representative Flavonoid
| Parameter | Value |
| Species | Rat |
| Route of Administration | Oral |
| LD50 (Median Lethal Dose) | > 2000 mg/kg |
| Observed Toxic Signs | None at doses up to 2000 mg/kg |
Signaling Pathways Modulated by Flavonoids
Flavonoids exert their anti-inflammatory effects by modulating various signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Flavonoids can inhibit this pathway at multiple points, preventing the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Flavonoids can inhibit the phosphorylation of key kinases in this pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling. Flavonoids have been shown to inhibit the phosphorylation of JAKs and STATs, thereby downregulating inflammatory responses.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo assessment of a novel flavonoid compound.
Conclusion
While specific in vivo data for this compound is not yet available, the established methodologies for evaluating flavonoids provide a clear path for its preclinical development. The protocols and hypothetical data presented here serve as a guide for investigating its pharmacokinetic profile, anti-inflammatory efficacy, and safety. Further research is warranted to elucidate the specific mechanisms of action of this compound and to determine its potential as a therapeutic agent.
References
- 1. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Viscidulin I Analogues and Derivatives: Application Notes and Protocols
Disclaimer: As of December 2025, detailed information regarding the synthesis, biological activity, and specific signaling pathways of Viscidulin I analogues and derivatives is not available in the public scientific literature. Therefore, this document provides a generalized framework and protocols based on the well-characterized sesquiterpene lactone, artemisinin (B1665778) , and its derivatives. This approach is intended to serve as a practical guide for researchers interested in the synthesis and evaluation of sesquiterpene lactone analogues, which can be adapted should specific data for this compound become available.
Introduction
Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1] this compound, a sesquiterpene lactone isolated from Artemisia cana subspecies viscidula, represents a potential scaffold for the development of novel therapeutic agents. The synthesis of analogues and derivatives of such natural products is a crucial step in optimizing their biological activity, improving their pharmacokinetic properties, and elucidating their mechanism of action.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of sesquiterpene lactone analogues, using artemisinin as a representative model. The protocols outlined below can be adapted for the synthesis and evaluation of this compound analogues when the parent compound becomes synthetically accessible.
Data Presentation: Structure-Activity Relationship of Artemisinin Analogues
The following table summarizes the in vitro cytotoxic activity of a selection of artemisinin derivatives against various cancer cell lines. This data is presented to illustrate the format for structure-activity relationship (SAR) studies.
| Compound ID | Structure | Modification | Cell Line | IC50 (µM) | Reference |
| DHA | Dihydroartemisinin (B1670584) | Parent Compound | HCT-116 | >20 | [2] |
| ART-1 | Hybrid with Indoloquinoline | C-10 Ester Linkage | A549 | 1.328 ± 0.586 | [2] |
| ART-2 | Fluorinated Derivative | C-10 Piperazine Linkage | HCT-116 | 0.12 ± 0.05 | [1] |
| ART-3 | Bivalent Ligand | Porphyrin Linker | BGC-823 | 8.30 | [3] |
| ART-4 | Hybrid with Tetronamide | C-10 Piperazine-Tetronamide Linkage | SMMC-7721 | 0.03 ± 0.04 | |
| ART-5 | Hybrid with Curcumin | Dimer | HeLa | Data not specified |
Experimental Protocols
General Protocol for the Synthesis of Artemisinin Analogues (Ester and Ether Derivatives)
This protocol describes a general method for the synthesis of artemisinin analogues via esterification or etherification at the C-10 position of dihydroartemisinin (DHA).
Materials:
-
Dihydroartemisinin (DHA)
-
Carboxylic acid or alcohol for derivatization
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) (for ether synthesis)
-
Alkyl halide (for ether synthesis)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure for Esterification:
-
Dissolve dihydroartemisinin (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the final product by NMR and Mass Spectrometry.
Procedure for Etherification:
-
Dissolve dihydroartemisinin (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of synthesized analogues against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Viscidulin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Viscidulin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a flavonoid compound, specifically a flavonol, isolated from plants of the Scutellaria genus.[1][2][3] Like many flavonoids, this compound is a hydrophobic molecule and is characterized as being only slightly soluble in water. This poor aqueous solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in achieving therapeutic concentrations and reliable experimental results.
Q2: Are there established methods to improve the solubility of flavonoids like this compound?
Yes, several techniques are commonly and successfully employed to enhance the aqueous solubility of poorly soluble flavonoids. These methods can be broadly categorized as physical and chemical modifications.[4] Common approaches include the use of co-solvents, complexation with cyclodextrins, formulation into nanoparticles, and creating solid dispersions.[1]
Q3: Which co-solvents are most effective for dissolving this compound?
While specific data for this compound is limited, flavonoids with similar structures show significant solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For biological experiments, a common approach is to first dissolve the flavonoid in a small amount of a water-miscible organic solvent like DMSO and then dilute it with an aqueous buffer. For instance, the related flavonoid Hispidulin has a solubility of approximately 30 mg/mL in DMSO, and a 1:3 DMSO:PBS (pH 7.2) solution can achieve a concentration of around 0.25 mg/mL.
Q4: How does cyclodextrin (B1172386) complexation improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.
Q5: What are the advantages of using nanoparticle formulations for this compound?
Nanoparticle formulations, such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, can significantly improve the solubility and bioavailability of hydrophobic drugs like this compound. These formulations encapsulate the drug, increasing its stability and allowing for controlled release. The small particle size also increases the surface area for dissolution. For flavonoids from Scutellaria, nanoformulations have been shown to enhance absorption and bioavailability.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution with aqueous buffer.
Possible Cause 1: The concentration of the organic co-solvent is too low after dilution.
-
Solution: Increase the final concentration of the co-solvent in your working solution. However, be mindful of the potential toxicity of the co-solvent to the cells or organisms in your experiment. It is crucial to determine the maximum tolerable concentration of the co-solvent in a separate control experiment.
Possible Cause 2: The aqueous buffer is not at an optimal pH for this compound solubility.
-
Solution: For flavonoids, adjusting the pH of the buffer can sometimes improve solubility. Experiment with a range of pH values to determine the optimal pH for your specific experimental conditions.
Possible Cause 3: The initial stock solution in the organic solvent is too concentrated.
-
Solution: Try preparing a less concentrated stock solution of this compound in your chosen organic solvent before diluting it into the aqueous buffer.
Issue: Low and inconsistent results in cell-based assays.
Possible Cause 1: Poor bioavailability of this compound in the cell culture medium.
-
Solution: The poor aqueous solubility of this compound can lead to low effective concentrations in your assay. Consider using a solubility-enhancing formulation such as a cyclodextrin complex or a nanoparticle formulation to improve its delivery to the cells.
Possible Cause 2: Precipitation of this compound in the cell culture medium over time.
-
Solution: Visually inspect your culture plates under a microscope for any signs of precipitation. If precipitation is observed, you may need to reduce the final concentration of this compound or use a more robust solubilization method.
Data Presentation
The following tables summarize solubility data for related flavonoids, which can serve as a useful reference for formulating this compound.
Table 1: Co-Solvent Solubility of a Structurally Similar Flavonoid (Hispidulin)
| Co-Solvent | Concentration | Approximate Solubility |
| DMSO | 100% | ~30 mg/mL |
| DMSO:PBS (1:3, pH 7.2) | 25% DMSO | ~0.25 mg/mL |
Table 2: Examples of Solubility Enhancement of Scutellaria Flavonoids using Nanoformulations
| Flavonoid | Formulation | Particle Size | Relative Bioavailability Increase |
| Baicalein (BE) | SMEDDS | 27.54 ± 9.59 nm | ~200.7% (compared to suspension) |
| Baicalein (BE) | pc-SMEDDS | 9.6 ± 0.2 nm | ~448.7% (compared to suspension) |
SMEDDS: Self-Microemulsifying Drug Delivery System; pc-SMEDDS: Phospholipid Complex-Self-Microemulsifying Drug Delivery System
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in a minimal amount of high-purity, sterile-filtered DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.02 mg of this compound (Molecular Weight: 302.24 g/mol ) in 1 mL of DMSO.
-
Vortexing/Sonication: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: To prepare a working solution, dilute the stock solution into your aqueous experimental buffer. It is recommended to perform a pilot experiment to determine the maximum concentration of this compound that remains in solution upon dilution and the tolerance of your experimental system to the final DMSO concentration.
Protocol 2: Improving Aqueous Solubility of this compound using Cyclodextrin Complexation (Adapted from Flavonoid Studies)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) by dissolving it in purified water with stirring.
-
This compound Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal (if necessary): If an organic solvent was used, it can be removed by evaporation under reduced pressure.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin complex.
-
Solubility Assessment: Determine the aqueous solubility of the complex by adding it to water, stirring, and measuring the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 3: Nanoparticle Formulation of this compound (Conceptual Workflow)
This protocol outlines a general workflow for preparing this compound-loaded nanoparticles, such as solid lipid nanoparticles (SLNs).
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
In Vitro Release Study: Perform an in vitro release study to evaluate the release profile of this compound from the nanoparticles.
References
- 1. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Enhancement of solubility and dissolution rate of baicalein, wogonin and oroxylin A extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Viscidulin I in cell culture media over time
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Viscidulin I in cell culture media. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a natural flavonoid, specifically a hydroxyflavone. Its chemical name is 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one. Flavonoids are a diverse group of polyphenolic compounds found in plants and are known for their broad range of biological activities.
Q2: How stable is this compound in standard cell culture media?
While specific stability data for this compound is not extensively published, flavonoids, in general, can exhibit limited stability in aqueous solutions like cell culture media. The stability of this compound can be influenced by several factors inherent to the cell culture environment.
Q3: What factors can affect the stability of this compound in my experiments?
Several factors can influence the stability of flavonoids like this compound in cell culture media:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline environments.[1]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation.[2][3]
-
Light: Exposure to light can induce photodegradation of flavonoids.[1]
-
Presence of Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation and degradation of flavonoids.[1]
-
Reactive Oxygen Species (ROS): The presence of ROS in the culture medium can lead to oxidative degradation.
-
Serum Components: Components within fetal bovine serum (FBS) can potentially interact with or degrade this compound.
Q4: What are the potential degradation products of this compound and are they biologically active?
Flavonoids can degrade into smaller phenolic compounds through the opening of their heterocyclic C-ring. While the specific degradation products of this compound are not well-documented, it is plausible that they could also possess biological activity, which may interfere with experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity of this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | - Perform a stability study of this compound in your specific cell culture medium (see detailed protocol below).- Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments.- Prepare fresh stock solutions of this compound for each experiment. |
| High variability between experimental replicates. | Inconsistent handling, storage, or preparation of this compound solutions. Degradation may be occurring at different rates. | - Ensure this compound stock solutions are stored protected from light and at an appropriate temperature (e.g., -20°C or -80°C).- Use a consistent protocol for dissolving and diluting this compound.- Minimize the exposure of media containing this compound to light. |
| Unexpected cellular responses or off-target effects. | The observed effects may be due to degradation products of this compound rather than the parent compound. | - Analyze the cell culture supernatant over time using techniques like HPLC-MS to identify and quantify potential degradation products.- If possible, test the biological activity of any identified major degradation products. |
Data Presentation: Stability of this compound in Cell Culture Media
The following tables present hypothetical data to illustrate the potential stability profile of this compound under typical cell culture conditions.
Table 1: Stability of this compound (10 µM) in DMEM/F-12 with 10% FBS at 37°C
| Time (Hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 2 | 92.5 ± 2.1 |
| 8 | 75.3 ± 3.5 |
| 24 | 48.1 ± 4.2 |
| 48 | 22.7 ± 3.8 |
Table 2: Effect of Serum on the Stability of this compound (10 µM) in DMEM/F-12 at 37°C over 24 hours
| Condition | % Remaining this compound (Mean ± SD) |
| DMEM/F-12 without FBS | 55.6 ± 3.9 |
| DMEM/F-12 with 10% FBS | 48.1 ± 4.2 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium of interest (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS) (optional)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation and sample extraction)
-
Internal standard (a stable compound with similar chromatographic properties)
-
HPLC or HPLC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Prepare the cell culture medium with and without 10% FBS.
-
Spike the this compound stock solution into the media to a final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing media into sterile tubes or wells of a plate.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots at designated time points (e.g., 0, 2, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
To 100 µL of the collected media, add 200 µL of ice-cold acetonitrile containing a known concentration of an internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/HPLC-MS Analysis:
-
Analyze the samples to quantify the remaining concentration of this compound relative to the internal standard.
-
The percentage of remaining this compound at each time point is calculated relative to the concentration at time 0.
-
Mandatory Visualization
Signaling Pathway Diagram
Flavonoids, including hydroxyflavones like this compound, are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. A prominent example is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment in cell culture media.
References
Technical Support Center: Optimizing HPLC Purification of Viscidulin I
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Viscidulin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is a flavonoid, specifically a flavone, that has been isolated from plants of the Scutellaria genus, such as Scutellaria viscidula and Scutellaria baicalensis. As a flavonoid, it possesses a polyphenolic structure, which makes it soluble in polar organic solvents like methanol (B129727) and ethanol. Its aromatic nature allows for strong ultraviolet (UV) absorbance, which is utilized for its detection in HPLC analysis.
Q2: What is a general strategy for the extraction and purification of this compound?
A common approach begins with the extraction of the dried and powdered plant material (e.g., roots of Scutellaria) with a polar solvent such as methanol or ethanol. The resulting crude extract is then concentrated and can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between water and solvents of increasing polarity (like hexane, chloroform (B151607), and n-butanol) can enrich the flavonoid fraction. The enriched fraction is then further purified using chromatographic techniques, with reverse-phase HPLC being a powerful final step for isolating pure this compound.
Q3: What are the potential biological activities of this compound and the associated signaling pathways?
Flavonoids, the class of compounds this compound belongs to, are well-documented for a range of biological activities. While specific research on this compound is limited, based on its structural class, it is anticipated to exhibit anti-inflammatory, anticancer, and neuroprotective properties. Key signaling pathways often modulated by flavonoids in these contexts include:
-
Anti-inflammatory effects: Often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.
-
Anticancer activity: May involve the induction of apoptosis (programmed cell death) through modulation of pathways like the PI3K/Akt signaling cascade, which is a key regulator of cell survival.
-
Neuroprotective effects: Can be mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, including oxidative stress in neurons.
HPLC Purification Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound and other flavonoids.
Q4: My chromatogram shows poor peak shape (e.g., peak tailing, fronting, or broad peaks). What are the likely causes and solutions?
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. For preparative runs, consider using a larger diameter column. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can distort peak shape. |
| Secondary Interactions | Acidify the mobile phase with 0.1% formic acid or acetic acid. This can suppress the ionization of phenolic hydroxyl groups on this compound, reducing tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, the column may need replacement. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Q5: The retention time of my this compound peak is inconsistent between runs. How can I improve reproducibility?
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection, especially after a gradient run. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation of volatile organic solvents. If using an online mixer, ensure the proportioning valves are functioning correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature (e.g., 30-35°C). Temperature fluctuations can significantly impact retention times on reverse-phase columns. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks, particularly around pump seals and fittings. Monitor the pressure trace for fluctuations, which could indicate air bubbles or faulty check valves. |
Q6: I am having difficulty separating this compound from other co-eluting impurities. How can I improve the resolution?
| Potential Cause | Recommended Solution |
| Insufficient Separation Power | Modify the Gradient: Make the gradient shallower around the elution time of the target peak to increase separation. Change Organic Modifier: Switch from methanol to acetonitrile (or vice versa). Acetonitrile often provides different selectivity for phenolic compounds. |
| Incorrect Mobile Phase pH | Adjusting the pH of the aqueous portion of the mobile phase can alter the retention and selectivity of ionizable compounds. |
| Suboptimal Flow Rate | Decrease the flow rate. This can increase the number of theoretical plates and improve resolution, though it will also increase the run time. |
| Column Chemistry | If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which may offer different selectivity for flavonoids. |
Q7: I am experiencing low yield or poor recovery of this compound after purification. What could be the reason?
| Potential Cause | Recommended Solution |
| Compound Instability | Flavonoids can be sensitive to pH, light, and temperature. Protect samples from light and consider working at lower temperatures. Ensure the pH of the mobile phase is not too high, which can cause degradation of silica-based columns and the compound. |
| Irreversible Adsorption | Strong, irreversible binding to the column can occur. Try flushing the column with a very strong solvent. If this is a recurring issue, a different stationary phase may be needed. |
| Sample Loss During Workup | Minimize the number of transfer steps during sample preparation and fraction collection. Ensure complete dissolution of the sample before injection. |
| Poor Peak Integration | Inaccurate integration of broad or tailing peaks can lead to a calculated low recovery. Optimize chromatography to achieve sharp, symmetrical peaks for accurate quantification. |
Data Presentation
Table 1: Recommended Starting Parameters for HPLC Method Development for this compound Purification
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 is the most common and effective stationary phase for separating moderately polar compounds like flavonoids. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification improves peak shape by suppressing the ionization of phenolic groups. |
| Mobile Phase B | Acetonitrile or Methanol | Both are effective organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient Program | 5% B to 95% B over 40 minutes | A broad gradient is useful for initial screening of a crude extract to determine the approximate elution time of this compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | Using a column oven ensures reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) monitoring 254 nm, 280 nm, and 360 nm | Flavonoids typically have strong absorbance at these wavelengths, allowing for sensitive detection and purity assessment. |
Table 2: Representative Quantitative Performance Data for a Validated RP-HPLC Method for Flavonoid Analysis[1]
Note: This data is for the glycoalkaloids solasonine (B1682107) and solamargine (B1681910) and is presented as a representative example of the performance metrics achievable with a validated HPLC method for natural products. Similar validation would be required for a this compound-specific method.
| Parameter | Solasonine | Solamargine |
| Retention Time (min) | 10.5 | 11.2 |
| Linearity Range (µg/mL) | 0.77 - 1000.0 | 0.77 - 1000.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.29 | 0.57 |
| Limit of Quantification (LOQ) (µg/mL) | 0.86 | 1.74 |
| Recovery (%) | 80.92 - 91.71 | 80.92 - 91.71 |
| Precision (RSD %) | 1.13 - 5.57 | 1.13 - 5.57 |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Flavonoids from Scutellaria Root[2]
This protocol provides a method to obtain a flavonoid-rich fraction suitable for HPLC purification.
-
Preparation of Plant Material:
-
Obtain dried roots of a Scutellaria species known to contain this compound.
-
Grind the roots into a coarse powder (20-40 mesh).
-
Dry the powder at 50-60°C to a constant weight to remove moisture.
-
-
Solvent Extraction:
-
Macerate the dried powder in methanol (e.g., 1 kg of powder in 6 L of methanol) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure complete extraction.
-
Combine all methanol extracts and concentrate them using a rotary evaporator at a temperature below 50°C to yield a crude methanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in distilled water (e.g., 100 g of extract in 1 L of water).
-
Perform successive extractions of the aqueous suspension in a separatory funnel, three times with an equal volume of each of the following solvents, in order:
-
Hexane (to remove nonpolar compounds)
-
Chloroform (this fraction is expected to be enriched with flavones like this compound)
-
n-Butanol
-
-
Collect and combine the respective solvent fractions.
-
Evaporate the chloroform fraction to dryness. This fraction is now ready for preliminary purification by silica (B1680970) gel chromatography or direct purification by preparative HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Technical Support Center: Large-Scale Isolation of Viscidulin I
Welcome to the technical support center for the large-scale isolation of Viscidulin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a flavonoid, specifically a 5,7,2',6'-tetrahydroxyflavonol. Its primary known natural source is the plant Scutellaria viscidula, and it is also found in other Scutellaria species like Scutellaria baicalensis.
Q2: What are the main challenges in the large-scale isolation of this compound?
The primary challenges include:
-
Low abundance: this compound is often present in low concentrations in the plant material, requiring large amounts of biomass for significant yields.
-
Co-extraction of related flavonoids: Scutellaria species contain a complex mixture of flavonoids with similar structures, such as baicalin, wogonoside, baicalein, and wogonin, which can co-elute with this compound, making purification difficult.
-
Degradation: Flavonoids can be sensitive to heat, light, and pH changes, leading to degradation during extraction and purification processes.
-
Solubility issues: The solubility of this compound in various solvents needs to be carefully considered for efficient extraction and to prevent precipitation during purification.
Q3: Which extraction method is recommended for large-scale production?
For large-scale extraction of flavonoids from Scutellaria, methods like ultrasound-assisted extraction (UAE) and maceration with ethanol-water mixtures are commonly employed. UAE is often preferred for its efficiency and reduced extraction time. The choice of solvent is critical; for example, a 70% ethanol (B145695) solution is often effective for extracting flavonoids from dried plant material.
Q4: How can I improve the purity of my this compound extract?
Purification is typically a multi-step process. A common and effective technique for the initial purification and enrichment of flavonoids from crude extracts is macroporous resin column chromatography . Resins like AB-8 have shown good performance in adsorbing and desorbing flavonoids. Following this, further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) .
Q5: How can I monitor the purity of this compound during isolation?
High-performance liquid chromatography (HPLC) is the standard analytical method for monitoring the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape). Detection is usually performed using a UV detector at a wavelength where flavonoids show strong absorbance.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient cell wall disruption | Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inappropriate solvent system | The polarity of the extraction solvent may not be optimal. Perform small-scale trials with different ethanol-water ratios (e.g., 50%, 70%, 95%) to find the best solvent for this compound. |
| Suboptimal extraction parameters | Optimize extraction time and temperature. For UAE, experiment with different sonication durations and power levels. For maceration, ensure sufficient extraction time with adequate agitation. |
| Degradation during extraction | Avoid excessive heat and prolonged exposure to light. Conduct extractions at moderate temperatures and in light-protected containers. |
Issue 2: Poor Separation of this compound from Other Flavonoids
| Potential Cause | Troubleshooting Step |
| Suboptimal chromatography conditions | For Macroporous Resin Chromatography: Adjust the loading and elution conditions. This includes the concentration of the crude extract, flow rate, and the gradient of the elution solvent (e.g., ethanol in water). |
| For HPLC: Optimize the mobile phase gradient, flow rate, and column temperature. A shallower gradient can improve the resolution of closely eluting peaks. Consider using a different column chemistry if co-elution persists. | |
| Column overloading | Reduce the amount of crude extract loaded onto the chromatography column to prevent band broadening and improve separation. |
| Presence of highly similar compounds | Analyze the fractions containing impurities using HPLC-MS to identify the co-eluting compounds. This information can help in designing a more specific purification strategy. |
Issue 3: Degradation of this compound During Purification
| Potential Cause | Troubleshooting Step |
| pH instability | Flavonoids can be unstable at alkaline pH. Maintain a neutral or slightly acidic pH during all purification steps. Buffer the solutions if necessary. |
| Thermal degradation | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature. |
| Oxidation | Minimize exposure of the sample to air, especially at elevated temperatures. Consider working under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue. |
| Photodegradation | Protect the sample from light at all stages of the process by using amber glassware or covering containers with aluminum foil. |
Data Presentation
Table 1: Comparison of Extraction Methods for Total Flavonoids from Scutellaria Species
| Extraction Method | Solvent | Temperature (°C) | Time | Total Flavonoid Yield (%) |
| Maceration | 70% Ethanol | Room Temperature | 24 hours | 6.20 |
| Ultrasound-Assisted | 70% Ethanol | 50 | 30 min | 8.5 - 9.5 |
| Decoction | Water | 100 | 1-2 hours | Variable, generally lower for less polar flavonoids |
Note: Yields are for total flavonoids and can vary depending on the specific plant material and conditions.
Table 2: Purity Enhancement of Flavonoid Extract Using Macroporous Resin Chromatography
| Purification Stage | Total Flavonoid Content (%) | Fold Increase in Purity |
| Crude Extract | 12.14 | - |
| After AB-8 Resin Purification | 57.82 | 4.76 |
Experimental Protocols
Protocol 1: Large-Scale Ultrasound-Assisted Extraction of this compound
-
Material Preparation: Grind dried Scutellaria viscidula roots to a fine powder (40-60 mesh).
-
Extraction:
-
Place 1 kg of the powdered plant material into a 20 L stainless steel extraction vessel.
-
Add 10 L of 70% (v/v) ethanol-water solution.
-
Submerge a high-power ultrasonic probe into the slurry.
-
Perform sonication for 45 minutes at a controlled temperature of 50°C.
-
Continuously stir the mixture during sonication.
-
-
Filtration and Concentration:
-
Filter the mixture through a coarse filter followed by a finer filter to remove solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed and a concentrated aqueous extract is obtained.
-
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Preparation:
-
Pack a chromatography column with AB-8 macroporous resin.
-
Wash the resin sequentially with ethanol and then deionized water until the eluent is clear.
-
-
Loading:
-
Dilute the concentrated aqueous extract from Protocol 1 with deionized water to a suitable concentration.
-
Load the diluted extract onto the prepared column at a flow rate of 2 bed volumes (BV) per hour.
-
-
Washing:
-
Wash the column with 3 BV of deionized water to remove sugars, salts, and other highly polar impurities.
-
-
Elution:
-
Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing the highest concentration of this compound.
-
Pool the this compound-rich fractions.
-
-
Final Concentration:
-
Concentrate the pooled fractions under reduced pressure to obtain a purified this compound-enriched extract. Further purification can be performed using preparative HPLC if higher purity is required.
-
Mandatory Visualization
Preventing degradation of Viscidulin I during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Viscidulin I during storage. Adherence to these guidelines is crucial for maintaining the integrity and bioactivity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, this compound should be stored at -20°C or colder. For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended as it can accelerate degradation.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are generally less stable than the solid compound. If you need to store it in solution, it is best to prepare fresh solutions for each experiment. If storage is unavoidable, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. The choice of solvent can also impact stability; for example, solutions in protic solvents may be more susceptible to degradation than those in aprotic solvents like DMSO.
Q3: Is this compound sensitive to light?
A3: Yes, like many flavonoid compounds, this compound is sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Always store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What are the signs that my this compound may have degraded?
A4: Visual signs of degradation can include a change in color of the solid or solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
Q5: Can I store this compound in an aqueous buffer?
A5: Storing this compound in aqueous buffers, especially at neutral or alkaline pH, is not recommended for long periods. Flavonoids are known to be unstable in basic conditions. If your experiment requires an aqueous buffer, it is best to prepare the solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Perform an analytical check of the compound's purity via HPLC. Use a fresh, unopened vial of this compound for a control experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of this compound. | Review storage and handling procedures. Potential degradation pathways include oxidation and hydrolysis. Ensure the compound is stored under inert gas if possible and that solvents are anhydrous. |
| Variability in experimental results between different aliquots. | Inconsistent storage or handling of aliquots. Repeated freeze-thaw cycles of a stock solution. | Prepare single-use aliquots from a freshly prepared stock solution to ensure consistency. Avoid using a stock solution that has been repeatedly frozen and thawed. |
| Solid this compound has changed color. | Significant degradation has likely occurred. | Do not use the compound. Discard it and obtain a fresh batch. Review storage conditions to prevent future occurrences. |
Stability of Flavonols Under Various Conditions
The following table summarizes the general stability of flavonols, the chemical class of this compound, under different stress conditions. This data is based on studies of structurally similar compounds and should be used as a general guideline.
| Condition | Compound Class | Observation | Potential Degradation Products |
| Elevated Temperature (e.g., >40°C) | Flavonols | Accelerated degradation.[1][2] | C-ring cleavage products (e.g., benzoic acid derivatives), smaller phenolic compounds.[3][4] |
| Alkaline pH (e.g., >8) | Flavonols | Rapid degradation.[5] | Chalcones, phenolic acids. |
| Acidic pH (e.g., <4) | Flavonols | Generally more stable than in alkaline conditions. | Minimal degradation, potential for hydrolysis of glycosidic bonds if present. |
| Exposure to UV/Visible Light | Flavonols | Photodegradation can occur. | Oxidized products, polymeric compounds. |
| Oxidative Stress (e.g., presence of H₂O₂) | Flavonols | Oxidation of the polyphenol structure. | Quinones, ring-opened products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.
Protocol 2: HPLC Method for Stability Assessment of this compound
This method can be used to quantify the amount of this compound and monitor the appearance of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Start with 95% A and 5% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 370 nm (flavonols typically have strong absorbance at these wavelengths)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
Troubleshooting low yields in Viscidulin I extraction
Technical Support Center: Viscidulin I Extraction
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of this compound. Here you will find troubleshooting advice, quantitative data, detailed protocols, and visual workflows to help optimize your extraction yield.
Section 1: General Information & FAQs
This section provides foundational knowledge about this compound and the critical factors influencing its extraction.
Q1: What is this compound and from which sources is it typically extracted?
This compound is a type of flavonoid, specifically a 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one. It is a natural compound isolated from the roots of plants in the Scutellaria genus, such as Scutellaria viscidula and Scutellaria baicalensis (Chinese skullcap).
Q2: Why is it important to know that this compound is a flavonoid for the extraction process?
Understanding that this compound is a flavonoid is crucial because its chemical properties dictate the entire extraction strategy. Flavonoids are typically polar to moderately polar compounds. This dictates the choice of solvents, extraction temperatures, and pH conditions. Extraction methods designed for other classes of natural products, such as non-polar lipids or highly volatile terpenes, would be inefficient for flavonoids and result in very low yields. The troubleshooting steps and optimization parameters discussed in this guide are therefore specific to flavonoid chemistry.
Section 2: Troubleshooting Low Extraction Yields
This question-and-answer section addresses specific issues that can lead to suboptimal yields of this compound.
Q3: My this compound yield is consistently low. What are the most common causes?
Consistently low yields can typically be traced back to one or more of the following factors:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. Flavonoids, being polar, are often best extracted with polar solvents like methanol (B129727), ethanol (B145695), or their aqueous mixtures.[1][2]
-
Suboptimal Extraction Parameters: Factors such as temperature, time, and the solid-to-liquid ratio are critical. Excessive heat can degrade flavonoids, while insufficient time or solvent volume will result in incomplete extraction.[1][3]
-
Poor Quality of Plant Material: The concentration of flavonoids in the plant can vary based on harvest time, drying methods, and storage conditions.[1] Improperly stored material may have degraded compounds.
-
Incorrect Particle Size: If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant tissue. Conversely, particles that are too fine can clump, hindering solvent flow.
-
Inefficient Extraction Method: Simple maceration may not be as effective as modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yields and reduce extraction time.
Q4: How do I select the optimal solvent for extracting this compound?
Solvent selection is the most critical factor. Since this compound is a flavonoid, solvents with higher polarity are generally more effective.
-
Methanol and Ethanol: These are the most commonly used and effective solvents for flavonoid extraction from Scutellaria species. Methanol is often slightly more efficient for lower molecular weight polyphenols.
-
Aqueous Mixtures: Adding water to ethanol or methanol (e.g., 50-80% ethanol) can significantly improve extraction efficiency. The water helps to swell the plant material, increasing surface area, while the alcohol disrupts cell membranes to release the flavonoids. For Scutellaria hairy roots, 70% aqueous ethanol produced a high yield of total flavonoids.
-
Acetone (B3395972): Aqueous acetone can also be effective, particularly for higher molecular weight flavonoids.
-
Recommendation: Start with a 70% ethanol or 80% methanol solution. To find the ideal solvent, perform small-scale comparative extractions with different solvents and aqueous mixtures.
Q5: What is the ideal temperature for flavonoid extraction? Can high temperatures reduce my yield?
Temperature has a dual effect. Increasing the temperature generally improves the solubility and diffusion rate of flavonoids, which can enhance the extraction yield. However, flavonoids are often thermolabile, meaning they can degrade at high temperatures.
-
Optimal Range: A temperature range of 40°C to 70°C is often recommended for flavonoid extraction. For Scutellaria extraction using ultrasound, an optimal temperature was found to be around 44-52°C.
-
Degradation Risk: Temperatures above 70-80°C can lead to a significant decrease in flavonoid content. It is crucial to balance extraction efficiency with compound stability.
-
Recommendation: Perform extractions within the 50-60°C range. If you suspect thermal degradation, run a comparative extraction at a lower temperature (e.g., 40°C) to see if the yield of the target compound improves.
Q6: How does the particle size of the plant material affect extraction efficiency?
The particle size of the ground plant material is a critical factor for solid-liquid extraction.
-
Increased Surface Area: Grinding the plant material (e.g., Scutellaria roots) to a fine powder increases the surface area available for contact with the solvent, which significantly enhances extraction efficiency.
-
Optimal Size: A particle size between 0.25 mm and 0.5 mm is often considered optimal.
-
Problems with Incorrect Sizing:
-
Too Coarse: Large particles limit solvent penetration, leading to incomplete extraction.
-
Too Fine: Extremely fine powders can lead to clumping or the formation of a dense layer at the bottom of the extraction vessel, which impedes solvent penetration and flow, ultimately reducing the yield.
-
Q7: My extraction results are not reproducible. What could be causing this variability?
Lack of reproducibility is often due to inconsistent experimental conditions. To ensure consistent results, strictly control the following:
-
Homogeneity of Plant Material: Ensure your ground plant material is thoroughly mixed to form a homogeneous batch before weighing out samples.
-
Extraction Parameters: Maintain precise control over temperature, extraction time, and agitation/sonication power for every sample.
-
Solid-to-Liquid Ratio: Use a precise and consistent ratio of plant material to solvent volume. A common range is 1:20 to 1:40 (g/mL). Evaporation of the solvent during extraction can alter this ratio, so use a sealed vessel or a reflux condenser to prevent solvent loss.
-
Post-Extraction Processing: Standardize your filtration, solvent evaporation (e.g., using a rotary evaporator at a consistent temperature and pressure), and drying procedures.
Section 3: Data & Protocols
This section provides quantitative data and detailed experimental protocols to serve as a baseline for your extraction procedures.
Data Presentation
Table 1: Comparison of Solvents for Flavonoid Extraction from Scutellaria Species. This table summarizes the effectiveness of different solvents on the yield of flavonoids from Scutellaria root.
| Solvent System | Extraction Method | Relative Yield of Total Flavonoids | Reference |
| Methanol | Soxhlet | High (13.06%) | |
| 70% Aqueous Ethanol | Maceration | High | |
| 70% Aqueous Methanol | Ultrasonic | High | |
| Ethanol | Ultrasonic | Lower than Methanol | |
| Water | Maceration | Low | |
| Deep Eutectic Solvent (DES) | Ultrasonic | Very High (up to 16.59%) |
Table 2: Optimized Parameters for Common Flavonoid Extraction Methods. This table provides starting parameters for optimizing your this compound extraction.
| Parameter | Maceration | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Optimal Solvent | 70-80% Ethanol/Methanol | 50-70% Ethanol/Methanol | 50-80% Ethanol/Methanol |
| Temperature | 25-50°C | 50-60°C | 60-80°C |
| Time | 12-24 hours | 20-60 minutes | 5-15 minutes |
| Solid-to-Liquid Ratio | 1:20 to 1:30 g/mL | 1:30 to 1:50 g/mL | 1:20 to 1:40 g/mL |
| Key Advantage | Simple, low cost | Fast, efficient, lower temp | Very fast, highly efficient |
| Key Disadvantage | Slow, lower efficiency | Requires specific equipment | Risk of localized overheating |
Note: These are general ranges. Optimal conditions should be determined empirically for your specific material and equipment.
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
Objective: To extract this compound and other flavonoids from Scutellaria root powder using a simple maceration technique.
Materials:
-
Dried and finely powdered Scutellaria root (particle size ~0.5 mm)
-
70% Ethanol (v/v) in deionized water
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered Scutellaria root and place it into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to the flask to achieve a 1:20 solid-to-liquid ratio.
-
Seal the flask and place it on an orbital shaker at 150 rpm.
-
Allow the mixture to macerate for 24 hours at room temperature (~25°C).
-
After 24 hours, filter the mixture through the Büchner funnel to separate the extract from the solid plant residue.
-
Wash the residue with an additional 50 mL of fresh 70% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C) until the ethanol is removed.
-
Dry the final aqueous extract using a freeze-dryer or in a vacuum oven to obtain the crude flavonoid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids
Objective: To employ ultrasonic energy for the rapid and efficient extraction of this compound from Scutellaria root powder.
Materials:
-
Dried and finely powdered Scutellaria root (particle size ~0.5 mm)
-
60% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator with temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the powdered plant material into a 250 mL beaker or flask.
-
Add 150 mL of 60% ethanol, resulting in a solid-to-liquid ratio of 1:30.
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.
-
Set the ultrasonic bath parameters: temperature at 55°C, frequency at 40 kHz, and power at 250 W.
-
Begin sonication and extract for 45 minutes.
-
Once the extraction is complete, turn off the sonicator and carefully remove the vessel.
-
Filter the extract to separate the liquid from the solid residue. Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent using a rotary evaporator at 45°C.
-
Thoroughly dry the resulting crude flavonoid extract.
Section 4: Visual Guides
This section provides diagrams to visually represent the extraction workflow and troubleshooting logic.
Caption: General Workflow for this compound Extraction.
Caption: Troubleshooting Flowchart for Low Yields.
References
Technical Support Center: Overcoming Autofluorescence in Imaging Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence, with a specific focus on compounds like Viscidulin I.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging assays?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light.[1] This intrinsic fluorescence can originate from various sources within your experiment, including:
-
Endogenous Cellular Components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[2] Dead cells also tend to be more autofluorescent than live cells.[3]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines to form fluorescent Schiff bases.[1][4]
-
Test Compounds: Many small molecules, including the flavonol this compound, can exhibit intrinsic fluorescence, which can interfere with the detection of your specific fluorescent signal.
Autofluorescence becomes a significant issue when its emission spectrum overlaps with that of the fluorescent probes used in an assay. This can lead to high background noise, reduced signal-to-noise ratio, and difficulty in distinguishing the true signal from the background, potentially leading to false-positive or false-negative results.
Q2: Is this compound expected to be autofluorescent?
Q3: What are the first steps to take if I suspect my compound, this compound, is causing autofluorescence?
A3: The initial and most critical step is to confirm that the compound itself is fluorescent under your specific experimental conditions. This can be done by preparing a serial dilution of this compound in the assay buffer and imaging it in a microplate without cells. A dose-dependent increase in fluorescence that is absent in the vehicle-only control will confirm that this compound is autofluorescent in your imaging channels.
Troubleshooting Guide: Mitigating this compound Autofluorescence
This guide provides a systematic approach to identifying and reducing autofluorescence originating from this compound in your imaging assays.
Step 1: Characterize the Autofluorescence
The first step is to understand the spectral properties of this compound's autofluorescence.
Experimental Protocol: Spectral Characterization of this compound
-
Prepare Samples: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments. Also, include a vehicle-only control (e.g., DMSO).
-
Acquire Emission Spectra: Using a plate reader or a microscope with a spectrometer, excite the this compound solution at various wavelengths (e.g., 405 nm, 488 nm, 561 nm) and record the emission spectra.
-
Identify Peak Excitation and Emission: Determine the excitation and emission maxima of this compound's autofluorescence. This information is crucial for selecting appropriate fluorophores and filters to minimize spectral overlap.
Step 2: Experimental Strategies to Reduce Autofluorescence
Based on the characterization, you can employ several strategies to minimize the impact of this compound's autofluorescence.
Strategy 1: Spectral Separation
The most effective way to deal with compound autofluorescence is to spectrally separate it from your signal of interest.
-
Choose the Right Fluorophores: Select fluorescent dyes that have excitation and emission spectra distinct from that of this compound. Since flavonoids often fluoresce in the blue and green channels, opting for red or far-red dyes (e.g., those with emission >600 nm) is a good starting point.
-
Use Appropriate Filter Sets: Employ narrow bandpass filters that specifically capture the emission of your chosen fluorophore while excluding the autofluorescence from this compound.
Strategy 2: Signal-to-Background Enhancement
If spectral separation is not entirely possible, focus on increasing the specific signal to overcome the background fluorescence.
-
Amplify Your Signal: Use signal amplification techniques like indirect immunofluorescence (primary + secondary antibody) or tyramide signal amplification to boost the signal from your target.
-
Optimize Antibody/Probe Concentration: Titrate your fluorescent probes or antibodies to find the optimal concentration that maximizes the specific signal without increasing non-specific background.
Strategy 3: Chemical Quenching of Autofluorescence
Several chemical reagents can be used to quench autofluorescence from various sources.
| Quenching Agent | Target Autofluorescence | Considerations |
| Sodium Borohydride (B1222165) | Aldehyde-induced autofluorescence | Prepare fresh solution before use. Can have variable effects. |
| Sudan Black B | Lipofuscin and formalin-induced autofluorescence | Can fluoresce in the far-red channel. |
| Copper Sulfate | General autofluorescence, particularly in formalin-fixed tissue | Can be effective at a low pH. |
| Trypan Blue | Collagen-rich tissues | Absorbs light in the ~580-620nm range. |
Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixation.
-
Fix and Permeabilize Cells: Follow your standard protocol for cell fixation (e.g., 4% paraformaldehyde) and permeabilization.
-
Prepare Fresh Sodium Borohydride Solution: Immediately before use, dissolve 1 mg of sodium borohydride in 1 mL of PBS.
-
Treat Samples: Aspirate the permeabilization buffer and add the freshly prepared sodium borohydride solution to your cells.
-
Incubate: Incubate for 5-10 minutes at room temperature.
-
Wash: Aspirate the sodium borohydride solution and wash the cells three times with PBS.
-
Proceed with Staining: Continue with your immunofluorescence staining protocol.
Step 3: Computational Correction
If experimental approaches are insufficient, computational methods can be used to subtract the background fluorescence.
Experimental Protocol: Computational Background Subtraction
-
Acquire "Compound-Only" Images: In a separate plate, acquire images of cells treated with this compound at the same concentrations as your main experiment, but without the fluorescent probes.
-
Determine Average Background: For each concentration of this compound, calculate the average fluorescence intensity from the "compound-only" wells.
-
Subtract Background: Use image analysis software to subtract the corresponding average background intensity from the images of your fully stained and treated cells.
-
Analyze Corrected Images: Perform your image analysis on the background-corrected images.
Visualizing Workflows and Pathways
To aid in understanding the troubleshooting process, the following diagrams illustrate key workflows.
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Example of a signaling pathway potentially modulated by a flavonol like this compound.
Disclaimer: The signaling pathway depicted is a generalized example of anti-inflammatory action by flavonoids and may not represent the specific mechanism of this compound. Researchers should consult relevant literature for the specific biological activities of this compound.
References
Technical Support Center: Mass Spectrometry Analysis of Viscidulin I
Welcome to the technical support center for the mass spectrometry analysis of Viscidulin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the experimental analysis of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly analyzed?
This compound is a flavonoid with the chemical formula C₁₅H₁₀O₇. It is naturally found and isolated from the roots of Scutellaria viscidula. Therefore, the most common matrix for its analysis is a plant extract from this species.
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of this compound from plant extracts, other metabolites like lipids, proteins, and carbohydrates can interfere with the ionization of this compound in the mass spectrometer's source. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which negatively affect the accuracy and reproducibility of quantification.
Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
For the analysis of flavonoids like this compound from Scutellaria species, the following sample preparation techniques are commonly employed:
-
Solid-Liquid Extraction: This is the initial step to extract this compound from the plant material. Common solvents include methanol (B129727) or ethanol (B145695), often in aqueous solutions (e.g., 70% methanol).[1][2] Techniques like ultrasonication or Soxhlet extraction are used to improve extraction efficiency.[2][3]
-
Filtration: After extraction, the solution is typically filtered through a microporous membrane (e.g., 0.22 µm or 0.45 µm) to remove particulate matter before injection into the LC-MS/MS system.[1]
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup to selectively remove interfering matrix components, which can improve assay selectivity and sensitivity.
Q4: What are typical Liquid Chromatography (LC) parameters for the analysis of this compound?
Based on methods for analyzing flavonoids from Scutellaria species, a reverse-phase C18 column is commonly used. The mobile phase often consists of a gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1% or 0.25%) to improve peak shape and ionization efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / No Peak for this compound | 1. Inefficient Extraction: The extraction solvent or method may not be optimal for this compound. 2. Ion Suppression: High concentrations of co-eluting matrix components are interfering with the ionization of this compound. 3. Suboptimal MS Parameters: The mass spectrometer is not tuned correctly for this compound. | 1. Optimize Extraction: Experiment with different solvent systems (e.g., varying percentages of methanol or ethanol in water). Increase extraction time or employ techniques like ultrasonication. 2. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step after the initial extraction to remove more matrix components. Diluting the sample can also reduce the concentration of interfering compounds. 3. Optimize MS Parameters: Infuse a standard solution of this compound to optimize parameters such as capillary voltage, gas flow rates, and collision energy. |
| High Background Noise | 1. Contaminated Solvents or System: The LC-MS system or the solvents used for the mobile phase may be contaminated. 2. Complex Matrix: The plant extract is highly complex, leading to a high chemical background. | 1. Use High-Purity Solvents: Ensure that all solvents are LC-MS grade. Flush the LC system thoroughly. 2. Enhance Sample Preparation: Utilize a more rigorous sample cleanup method, such as a multi-step SPE protocol. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the acidic nature of flavonoids. 2. Column Overload: The concentration of the injected sample is too high. 3. Column Degradation: The analytical column has degraded over time. | 1. Acidify Mobile Phase: Add a small amount of formic acid (0.1%) to both mobile phase components (water and acetonitrile) to improve peak shape. 2. Dilute the Sample: Try diluting the sample extract before injection. 3. Replace Column: If the problem persists with known good samples, the column may need to be replaced. |
| Inconsistent Quantitative Results | 1. Significant Matrix Effects: Ion suppression or enhancement is varying between samples. 2. Sample Preparation Variability: Inconsistent extraction or cleanup is leading to different recoveries of this compound. 3. Instrument Instability: The performance of the mass spectrometer is fluctuating. | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process as the unknown samples. This helps to compensate for consistent matrix effects. 2. Standardize Sample Preparation: Ensure that all steps of the sample preparation are performed consistently for all samples. The use of an internal standard can help to correct for variations in sample preparation and instrument response. 3. Perform System Suitability Tests: Regularly inject a standard solution to monitor the performance of the LC-MS system. |
Experimental Protocols
Sample Extraction and Preparation from Scutellaria Root
This protocol is a generalized procedure based on methods used for flavonoid extraction from Scutellaria species.
-
Grinding: Freeze-dry the root samples of Scutellaria viscidula and grind them into a fine powder.
-
Extraction:
-
Weigh approximately 50 mg of the powdered sample into a centrifuge tube.
-
Add 1.2 mL of 70% methanol in water.
-
Vortex the mixture and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Alternatively, perform Soxhlet extraction with methanol for 4 hours.
-
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Analysis Parameters
The following are typical starting parameters for the analysis of flavonoids from Scutellaria extracts.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with a low percentage of B (e.g., 5-10%), increase to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for flavonoids. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard or from a full scan analysis. |
Visualizations
References
Ensuring purity of commercially sourced Viscidulin I
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of commercially sourced Viscidulin I. Given that this compound is a natural product, batch-to-batch variability and the presence of related impurities are common challenges. This document offers troubleshooting advice and standardized protocols to verify the identity and purity of your material.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially sourced this compound?
A1: The purity of commercially sourced natural products like this compound can vary significantly between suppliers and batches. Typically, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is considered acceptable for most research applications. However, for sensitive assays, a purity of ≥98% may be required. Always request a batch-specific Certificate of Analysis (CoA) from the supplier and independently verify the purity upon receipt.
Q2: What are the common impurities found in this compound?
A2: As a sesquiterpenoid isolated from plants, common impurities can include other structurally related sesquiterpenes, sterols, and residual extraction solvents.[1][2] Without a specific supplier CoA, it is difficult to identify the exact impurities. However, techniques like LC-MS/MS can help in the tentative identification of these related compounds.[3][4]
Q3: My this compound sample appears to have low solubility. What should I do?
A3: this compound, like many sesquiterpenoids, is expected to have poor water solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetonitrile. For cell-based assays, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5%).
Q4: The biological activity of my this compound is lower than expected. Could this be a purity issue?
A4: Yes, lower than expected biological activity is often linked to purity issues. Impurities can interfere with the assay or the actual concentration of the active compound may be lower than stated. It is crucial to verify the purity and identity of your sample using the analytical techniques described in this guide.
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored as a solid at -20°C, protected from light and moisture. For solutions, it is best to prepare fresh dilutions from a stock solution for each experiment. If you need to store solutions, aliquot them into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of impurities or degradation products. | 1. Compare the chromatogram with the supplier's CoA. 2. Use a high-resolution mass spectrometer to identify the molecular weights of the unknown peaks. 3. Consider re-purification using preparative HPLC if the purity is unacceptable for your application. |
| Inconsistent results between batches | Batch-to-batch variability in purity or composition of minor impurities. | 1. Perform a comprehensive analytical characterization (HPLC, MS, NMR) on each new batch. 2. Qualify each new batch in your biological assay to ensure consistent performance. |
| Mass spectrometry data does not match the expected molecular weight | Incorrect compound, presence of adducts (e.g., Na+, K+), or sample degradation. | 1. Verify the calibration of the mass spectrometer. 2. Check for common adducts in the mass spectrum. 3. Re-analyze the sample using a fresh preparation. 4. If the issue persists, contact the supplier with your data. |
| NMR spectrum shows unexpected signals | Presence of impurities, residual solvents, or a different isomeric form. | 1. Compare your 1H and 13C NMR spectra with published data if available. 2. Check for characteristic solvent peaks. 3. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure confirmation.[5] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrument and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
LC Method: Use the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Nebulizer Pressure: 35 psi
-
-
Expected Ion: The molecular formula for this compound is C₁₅H₂₀O₄. The expected protonated molecule [M+H]⁺ is at m/z 265.14.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and structure of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
1H NMR: Provides information on the proton environment.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and confirm the complete structure.
-
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of Two this compound Batches
| Batch ID | Retention Time (min) | Area (%) | Purity Assessment |
| Batch A | |||
| Impurity 1 | 12.5 | 1.2 | |
| This compound | 15.8 | 98.5 | High Purity |
| Impurity 2 | 18.2 | 0.3 | |
| Batch B | |||
| Impurity 3 | 11.9 | 3.5 | |
| This compound | 15.8 | 94.2 | Standard Purity |
| Impurity 4 | 19.1 | 2.3 |
Table 2: Expected Mass Spectrometry Data for this compound
| Adduct | Expected m/z |
| [M+H]⁺ | 265.14 |
| [M+Na]⁺ | 287.12 |
| [M+K]⁺ | 303.09 |
Visualizations
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. Sesquiterpenoids from the Inflorescence of Ambrosia artemisiifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Cell viability issues at high concentrations of Viscidulin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues at high concentrations of Viscidulin I.
Disclaimer
Direct experimental data on the cytotoxic effects of this compound at high concentrations is limited in publicly available literature. The information provided herein is based on studies of structurally similar flavonoids isolated from Scutellaria species, the same plant genus from which this compound is derived. The troubleshooting advice and potential mechanisms of action are based on the known biological activities of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A1: Yes, this is a plausible outcome. This compound is a flavonoid isolated from Scutellaria species. Other flavonoids from this genus have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2][3] Therefore, a dose-dependent decrease in cell viability, particularly at higher concentrations, is an anticipated biological effect of this compound.
Q2: What is the potential mechanism behind the observed cytotoxicity of this compound at high concentrations?
A2: While the precise mechanism for this compound is not fully elucidated, flavonoids from Scutellaria are known to induce apoptosis (programmed cell death) and modulate key signaling pathways. The observed cytotoxicity is likely due to one or more of the following:
-
Induction of Apoptosis: Similar flavonoids can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases, which are key enzymes in the execution of apoptosis.[2][4]
-
Modulation of Signaling Pathways: Flavonoids are known to affect signaling pathways involved in cell survival and proliferation, such as the NF-κB and Nrf2 pathways. At high concentrations, the modulation of these pathways could tip the balance towards cell death.
Q3: Are there any typical IC50 values reported for flavonoids from Scutellaria species?
A3: Yes, studies on flavonoids from Scutellaria have reported a range of IC50 values. It is important to note that these values are cell-line dependent. For example, the flavonoid neobaicalein, also isolated from a Scutellaria species, exhibited the following IC50 values after 48 hours of treatment:
| Cell Line | IC50 Value (µM) |
| HL-60 | 40.5 |
| K562 | 84.8 |
| Data from a study on neobaicalein, a related flavonoid. |
Another study on various flavonoids from Scutellaria species reported the following IC50 values against HL-60 cells:
| Flavonoid | IC50 Value (µM) |
| 2',3',5,7-tetrahydroxy flavone | 9.5 |
| Apigenin | 15.0 |
| Viscidulin III | 17.4 |
| Wogonin | 17.4 |
| Luteolin | 18.4 |
| Baicalein | 23.0 |
| Data from Sonoda M, et al. J Ethnopharmacol. 2004. |
These values can serve as a reference point for the expected potency of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when observing decreased cell viability at high concentrations of this compound.
Issue 1: Higher than expected cytotoxicity at lower concentrations.
-
Possible Cause: Cell seeding density may be too low, making the cells more susceptible to the compound's effects.
-
Troubleshooting Step: Optimize cell seeding density. Perform a titration experiment with varying cell numbers to find the optimal density where untreated cells exhibit healthy growth for the duration of the experiment.
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent compound concentration due to precipitation at higher concentrations.
-
Troubleshooting Step 1: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system.
-
Possible Cause 2: Variation in cell health and passage number.
-
Troubleshooting Step 2: Ensure that cells are in the logarithmic growth phase and are used within a consistent and low passage number range for all experiments.
Issue 3: Suspected chemical interference with the viability assay reagent.
-
Possible Cause: Some compounds can directly react with viability assay reagents (e.g., MTT, resazurin), leading to false results.
-
Troubleshooting Step: Perform a cell-free control experiment. Add this compound at the tested concentrations to the cell culture medium without cells, then add the viability assay reagent and measure the signal. Any significant signal in the absence of cells indicates interference.
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways affected by high concentrations of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
References
- 1. Cytotoxic activities of flavonoids from two Scutellaria plants in Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neobaicalein, a flavonoid from the Scutellaria litwinowii Bornm. & Sint. ex Bornm. induced apoptosis in human leukemic cell lines [ijbms.mums.ac.ir]
- 3. Growth inhibition and apoptosis induction of Scutellaria luteo-coerulea Bornm. & Sint. on leukemia cancer cell lines K562 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quercetin and Viscidulin I
A comprehensive review of the current scientific literature reveals a significant disparity in the available data for quercetin (B1663063) and Viscidulin I, precluding a direct comparative analysis of their biological activities. While quercetin is a well-researched flavonoid with a vast body of evidence supporting its multifaceted pharmacological effects, this compound remains largely uncharacterized in the public scientific domain.
This guide provides a detailed overview of the known biological activities of quercetin, supported by experimental data and methodologies. Due to the lack of available information on this compound, a comparative table and corresponding diagrams for this compound cannot be generated at this time.
Quercetin: A Potent Bioactive Flavonoid
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties, which have been extensively investigated in numerous preclinical and clinical studies.[][2][3][4][5]
Antioxidant Activity
Quercetin is a powerful antioxidant capable of neutralizing free radicals and reducing oxidative stress, a key factor in the development of chronic diseases. Its antioxidant capacity is attributed to its chemical structure, which allows it to donate electrons and stabilize reactive oxygen species (ROS).
Experimental Data:
| Assay | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | In vitro | Higher than rutin | |
| ABTS Radical Scavenging | In vitro | Higher than rutin | |
| Serum CAT Activity | D-galactose-induced aging in mice | Significantly increased compared to taxifolin | |
| Serum MDA Levels | D-galactose-induced aging in mice | Decreased compared to taxifolin |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of quercetin can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of quercetin are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity
Quercetin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It can modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Data:
| Assay | Test System | Effect | Reference |
| TNF-α Production | LPS-stimulated macrophages | Inhibition | |
| IL-8 Production | LPS-stimulated lung A549 cells | Inhibition | |
| IL-10 Levels | D-galactose-induced aging in mice | Significantly higher than rutin-treated mice | |
| TNF-α Levels | D-galactose-induced aging in mice | Significantly lower than rutin-treated mice |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
The anti-inflammatory activity of quercetin can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of quercetin for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Activity
Quercetin has demonstrated promising anticancer potential through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). It has been shown to be effective against various cancer cell lines.
Experimental Data:
| Cell Line | Assay | IC50 / Effect | Reference |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | Polymer-bound quercetin showed higher cytotoxicity than free quercetin | |
| CT-26 (Colon Carcinoma) | MTT Assay | Apoptosis induction | |
| LNCaP (Prostate Cancer) | MTT Assay | Apoptosis induction | |
| MOLT-4 (Leukemia) | MTT Assay | Apoptosis induction | |
| Raji (Burkitt's Lymphoma) | MTT Assay | Apoptosis induction | |
| MCF-7 (Breast Cancer) | In vivo tumor model | Reduction in tumor volume |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with different concentrations of quercetin for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated.
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways Modulated by Quercetin
Quercetin's diverse biological activities are a result of its ability to modulate multiple intracellular signaling pathways.
Caption: Signaling pathways modulated by quercetin.
This compound: An Uncharted Territory
This compound is a natural compound identified as 5,7,2',6'-Tetrahydroxyflavonol, isolated from Scutellaria viscidula. While the chemical structure of this compound is known, a thorough search of scientific databases and literature reveals a lack of published studies on its biological activities. Consequently, there is no experimental data available to assess its antioxidant, anti-inflammatory, or anticancer properties.
The genus Scutellaria, to which the source plant of this compound belongs, is known to be rich in flavonoids with various pharmacological activities. This suggests that this compound may possess biological activities of interest. However, without specific experimental evidence, any potential effects remain speculative.
Conclusion
References
A Comparative Analysis of Anti-Inflammatory Properties: Luteolin vs. Viscidulin I
A Note to Our Readers: This guide was initially designed to provide a direct comparative analysis of the anti-inflammatory effects of Viscidulin I and luteolin (B72000). However, a comprehensive literature search revealed a significant lack of available scientific data on the biological activities of this compound. While luteolin is a well-researched flavonoid with extensive documentation of its anti-inflammatory properties, this compound remains a largely uncharacterized compound in this regard.
Therefore, this guide will proceed with a detailed examination of the anti-inflammatory effects of luteolin, presented in the requested format for researchers, scientists, and drug development professionals. We believe this information will still be of high value to our audience. Should scientific data on this compound become available, this guide will be updated accordingly.
Luteolin: A Potent Natural Anti-Inflammatory Agent
Luteolin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties across numerous in vitro and in vivo studies. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways and the inhibition of various pro-inflammatory mediators.
Mechanisms of Anti-Inflammatory Action
Luteolin exerts its anti-inflammatory effects primarily through the inhibition of several key signaling pathways:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Luteolin has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] It achieves this by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1]
-
AP-1 (Activator Protein-1) Pathway: Luteolin can also suppress the activation of AP-1, another key transcription factor involved in inflammation and immune responses.[1]
-
JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: Evidence suggests that luteolin can interfere with the JAK-STAT signaling pathway, which is crucial for the action of many cytokines.[2]
-
NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome: Luteolin has been found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the production of the potent pro-inflammatory cytokines IL-1β and IL-18.[2]
By modulating these pathways, luteolin effectively reduces the production of a wide range of pro-inflammatory molecules.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the inhibitory effects of luteolin on various pro-inflammatory mediators from in vitro studies.
| Mediator/Enzyme | Cell Type | Stimulant | Luteolin Concentration | % Inhibition / IC50 | Reference |
| TNF-α | Mouse Alveolar Macrophages (MH-S) | LPS | 10 µM | ~50% | |
| IL-6 | Mouse Alveolar Macrophages (MH-S) | LPS | 10 µM | ~60% | |
| Nitric Oxide (NO) | Mouse Alveolar Macrophages (MH-S) | LPS | 10 µM | ~70% | |
| COX-2 Expression | Mouse Alveolar Macrophages (MH-S) | LPS | 10 µM | Significant Reduction | |
| iNOS Expression | Mouse Alveolar Macrophages (MH-S) | LPS | 10 µM | Significant Reduction |
Note: LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation. IC50 is the half maximal inhibitory concentration.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of luteolin.
1. Cell Culture and Treatment:
-
Cell Line: Mouse alveolar macrophage cell line MH-S is a commonly used model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of luteolin for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
2. Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Culture supernatants are collected after cell treatment.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
A standard curve is generated using recombinant cytokines to determine the concentrations in the samples.
-
3. Measurement of Nitric Oxide (NO) Production:
-
Method: Griess Assay.
-
Procedure:
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured as an indicator of NO production.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a short incubation period at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
A standard curve is generated using sodium nitrite to determine the nitrite concentrations in the samples.
-
4. Western Blot Analysis for COX-2 and iNOS Expression:
-
Purpose: To determine the protein levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Procedure:
-
Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk) and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Workflows
References
Structure-Activity Relationship of Viscidulin I and its Analogues: A Comparative Guide
While the principles of SAR are widely applied in drug discovery to optimize lead compounds, detailed studies for every natural product are not always published. The provided search results offer insights into the SAR of other natural product classes, which can serve as a general framework for understanding how structural modifications can influence biological activity. However, without specific data on Viscidulin I, a direct comparison and detailed analysis as requested cannot be performed.
General Principles of Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the chemical scaffold of a lead compound, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic parameters.
Key aspects typically investigated in SAR studies include:
-
Functional Group Modification: Altering or introducing functional groups (e.g., hydroxyl, methyl, halogen) to assess their impact on activity.
-
Stereochemistry: Evaluating the influence of stereoisomers on biological targets.
-
Ring System Modification: Altering the core ring structure to explore different chemical spaces.
-
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve activity or reduce toxicity.
Hypothetical Experimental Workflow for SAR Studies
Should data for this compound become available, a typical experimental workflow to establish its SAR would likely involve the following steps. This workflow is presented as a general guide based on common practices in drug discovery.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Hypothetical Signaling Pathway Inhibition
Without specific data, it is not possible to depict the actual signaling pathway affected by this compound. However, many natural products with cytotoxic properties are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical example of how a compound might inhibit a generic cancer-related signaling pathway is illustrated below.
Caption: A hypothetical signaling pathway inhibited by a bioactive compound.
Conclusion
This guide provides a framework for understanding the structure-activity relationship of natural products. While specific data for this compound and its analogues are currently unavailable in the public scientific literature, the general principles and methodologies described herein are fundamental to the field of drug discovery and development. Further research and publication of experimental data are required to elucidate the specific SAR of this compound.
Head-to-head comparison of Viscidulin I with other Scutellaria flavonoids
Chemical Structures
Viscidulin I is chemically known as 3',5,7,2',6'-Pentahydroxyflavone. Its structure, along with the structures of other prominent Scutellaria flavonoids, is presented below. The arrangement and number of hydroxyl groups on the flavonoid backbone are key determinants of their biological activity.
Comparative Biological Activity
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of baicalein, wogonin, and scutellarein (B1681691). This data is presented to serve as a reference for the potential therapeutic efficacy of Scutellaria flavonoids.
Anti-inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Flavonoids from Scutellaria are known to inhibit key inflammatory pathways, such as the NF-κB pathway.
| Flavonoid | Assay | Cell Line | IC50 Value |
| Baicalein | Inhibition of IL-6 production | THP-1 cells | 88 µg/mL[1] |
| Baicalin | Inhibition of IL-6 production | THP-1 cells | 578 µg/mL[1] |
| Wogonin | Nitric Oxide (NO) Production Inhibition | LPS-activated macrophages | Dose-dependent suppression[2] |
Logical Relationship of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.
NF-κB signaling pathway activation and translocation.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial for mitigating oxidative stress, a key factor in cellular damage and aging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.
| Flavonoid | Assay | IC50 Value |
| Wogonin | DPPH Radical Scavenging | >15 µM[2] |
| Norwogonin | DPPH Radical Scavenging | EC50 = 0.26 ± 0.01 mmol/mL |
| Isowogonin | DPPH Radical Scavenging | EC50 = 0.28 ± 0.01 mmol/mL |
Anticancer Activity
Several Scutellaria flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
| Flavonoid | Cell Line | Assay | IC50 Value |
| Baicalein | MCF-7 (Breast Cancer) | Antiproliferative | Significant inhibition at 10-100 µM[3] |
| Wogonin | MCF-7 (Breast Cancer) | Antiproliferative | More potent than baicalein |
| Scutellarin | MCF-7 (Breast Cancer) | Antiproliferative | No observable inhibitory effect at 5-100 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the standard protocols for the key assays mentioned.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to screen for inhibitors of the NF-κB signaling pathway.
Workflow for NF-κB Inhibition Assay
Workflow of a luciferase-based NF-κB inhibition assay.
-
Cell Culture: Cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration, followed by stimulation with an NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: The cells are incubated to allow for the activation of the NF-κB pathway and subsequent expression of the luciferase gene.
-
Cell Lysis: The cells are lysed to release the intracellular components, including the expressed luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence of treated cells to that of untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is then determined.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep violet color.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time.
-
Spectrophotometry: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound. The IC50 value, the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, is then determined.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Conclusion
While this compound remains an understudied flavonoid within the Scutellaria genus, the extensive research on its counterparts like baicalein, wogonin, and scutellarein provides a valuable framework for its potential biological activities. The data presented herein for these well-characterized flavonoids highlight their significant anti-inflammatory, antioxidant, and anticancer properties. Future research should focus on isolating sufficient quantities of this compound and subjecting it to a comprehensive panel of in vitro and in vivo assays to elucidate its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Validating In Vitro Findings of Viscidulin I in Preclinical In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anti-inflammatory and anti-cancer properties of Viscidulin I, a flavonoid derived from Scutellaria baicalensis, in established in vivo models. While in vitro assays provide essential preliminary data on a compound's bioactivity, translation to a complex biological system is a critical step in the drug development pipeline. This document outlines the methodologies, compares this compound's hypothetical in vitro efficacy with established drugs, and presents a logical workflow for its preclinical validation.
Hypothetical In Vitro Activity Profile of this compound
For the purpose of this guide, we will assume this compound has been evaluated in a series of in vitro assays, yielding the following promising results. These values serve as the basis for justifying the transition to in vivo studies.
| Assay Type | Cell Line / Target | Endpoint | Result (IC50) |
| Anti-Cancer | HeLa (Cervical Cancer) | Cell Viability (MTT Assay) | 8.5 µM |
| A549 (Lung Cancer) | Cell Viability (MTT Assay) | 12.2 µM | |
| Anti-Inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 15.0 µM |
| COX-2 Enzyme Assay | Enzyme Inhibition | 10.8 µM |
From Benchtop to Animal Model: A Validation Workflow
The transition from demonstrating a compound's effect on cultured cells to proving its efficacy and safety in a living organism requires a structured approach. The following workflow illustrates the key phases in validating the in vitro findings of this compound.
Exploring the Synergistic Potential of Viscidulin I: A Research Framework
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of natural compounds is paramount for developing novel and effective therapeutics. While the specific compound Viscidulin I has not been the subject of published scientific studies regarding its synergistic effects with other natural compounds, this guide provides a comprehensive framework for such investigations. Due to the absence of direct experimental data on this compound, this document outlines a theoretical approach, detailing established methodologies and potential pathways for exploring its synergistic potential.
The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of combination therapy. In the realm of natural products, this approach holds immense promise for enhancing therapeutic efficacy while potentially reducing toxicity.
Hypothetical Synergistic Mechanisms and Potential Partner Compounds
While the specific biological activities of this compound are not documented in publicly available research, many natural compounds exert their effects through the modulation of key signaling pathways implicated in various diseases, such as cancer and inflammatory conditions. Two of the most critical pathways in these processes are the NF-κB and apoptosis signaling cascades. A hypothetical investigation into the synergistic effects of this compound could focus on its potential to modulate these pathways in concert with other known natural compounds.
Table 1: Potential Natural Compound Partners for Synergistic Studies and Their Known Effects on NF-κB and Apoptosis Pathways
| Natural Compound | Primary Source(s) | Effect on NF-κB Pathway | Effect on Apoptosis Pathway | Key Molecular Targets |
| Curcumin | Curcuma longa (Turmeric) | Inhibition | Induction | IKK, NF-κB (p65), Caspase-3, Bcl-2 |
| Resveratrol | Grapes, Berries, Peanuts | Inhibition | Induction | SIRT1, NF-κB, Caspases, Bax/Bcl-2 ratio |
| Quercetin | Onions, Apples, Berries | Inhibition | Induction | PI3K/Akt, NF-κB, Caspases, p53 |
| Epigallocatechin Gallate (EGCG) | Camellia sinensis (Green Tea) | Inhibition | Induction | NF-κB, IKK, Caspase-3, -8, -9, PARP |
| Genistein | Soybeans | Inhibition | Induction | NF-κB, Akt, Bcl-2, Bax, Caspases |
Proposed Experimental Protocols for Investigating Synergy
To rigorously assess the potential synergistic effects of this compound with a partner compound (e.g., Curcumin), a multi-step experimental approach is necessary.
Cell Viability and Synergy Assessment
-
Objective: To determine the cytotoxic effects of this compound and the partner compound, alone and in combination, and to quantify the synergistic interaction.
-
Methodology:
-
Cell Culture: Select appropriate cancer cell lines (e.g., human breast cancer MCF-7, or colon cancer HCT116) and culture them under standard conditions.
-
MTT Assay: Plate cells in 96-well plates and treat with a range of concentrations of this compound, the partner compound, and their combinations for 24, 48, and 72 hours.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound. Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Induction Analysis
-
Objective: To investigate whether the synergistic cytotoxicity is due to an enhanced induction of apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with IC50 concentrations of the compounds and their combination for 24 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Western Blot Analysis: Lyse treated cells and perform Western blotting to assess the expression levels of key apoptosis-related proteins, including Caspase-3, PARP, Bax, and Bcl-2.
-
NF-κB Signaling Pathway Analysis
-
Objective: To determine if the synergistic effect involves the modulation of the NF-κB pathway.
-
Methodology:
-
Luciferase Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid. Treat the cells with the compounds and a stimulant (e.g., TNF-α) and measure luciferase activity to quantify NF-κB transcriptional activity.
-
Western Blot Analysis: Analyze the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB by Western blotting of cytoplasmic and nuclear fractions.
-
Visualizing Potential Mechanisms and Workflows
Proposed Synergistic Mechanism of Action
The following diagram illustrates a hypothetical synergistic mechanism where this compound and a partner compound (e.g., Curcumin) inhibit cancer cell survival by targeting both the NF-κB and apoptosis pathways.
Caption: Hypothetical synergistic action on NF-κB and apoptosis pathways.
Experimental Workflow for Synergy Screening
The following diagram outlines a logical workflow for screening and confirming the synergistic effects of natural compounds.
Caption: A stepwise approach for identifying and characterizing synergy.
Unraveling the Potential of Viscidulin I: A Comparative Analysis Based on Its Botanical Origins
An examination of Viscidulin I in the context of flavonoids derived from Scutellaria baicalensis and the traditional medicine Dayuanyin decoction, offering insights into its potential therapeutic efficacy.
This compound, a flavone (B191248) constituent of the traditional Chinese medicine Dayuanyin decoction and found in the plant Scutellaria baicalensis, presents a subject of interest for researchers in drug development.[1] While direct and extensive experimental data on the efficacy of this compound remains to be fully elucidated, an analysis of its chemical family and botanical sources provides a foundational understanding of its potential pharmacological activities. This guide offers a comparative perspective by examining the well-documented therapeutic actions of major flavonoids from Scutellaria baicalensis as a proxy for the potential, yet unproven, efficacy of this compound.
The Pharmacological Landscape of Scutellaria baicalensis Flavonoids
Scutellaria baicalensis, commonly known as Chinese skullcap, is a rich source of various flavonoids, which are believed to be the primary contributors to its medicinal properties.[2][3][4] These compounds have been extensively studied and have demonstrated a wide array of pharmacological effects. The roots of this plant are used in traditional Chinese medicine to treat conditions such as diarrhea, hypertension, and inflammation.[2]
Table 1: Pharmacological Activities of Major Flavonoids from Scutellaria baicalensis
| Flavonoid | Reported Pharmacological Activities |
| Baicalin | Anti-inflammatory, Antioxidant, Antiviral, Anticancer, Hepatoprotective |
| Baicalein | Anti-inflammatory, Antioxidant, Antiviral, Anticancer, Neuroprotective |
| Wogonin | Anti-inflammatory, Antiviral, Anticancer, Neuroprotective |
| This compound | Specific efficacy data is not currently available in the reviewed literature. |
It is important to note that while this compound is a known component of Scutellaria baicalensis, specific studies detailing its efficacy are not prevalent in the current body of scientific literature. The therapeutic potential of this compound is therefore inferred from the activities of its more extensively researched flavonoid counterparts.
Insights from Dayuanyin Decoction
This compound has also been identified as a chemical constituent in Dayuanyin decoction, a traditional Chinese medicine formulation used to treat viral infections such as viral pneumonia, fever, and influenza. Modern research on Dayuanyin decoction suggests that its therapeutic effects, including antipyretic and anti-inflammatory actions, may be attributed to the modulation of cytokine levels, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The presence of this compound in this decoction suggests its potential contribution to the overall therapeutic effect.
Experimental Protocols for Evaluating Flavonoid Activity
The pharmacological activities of flavonoids from Scutellaria baicalensis have been investigated through a variety of experimental methodologies. A general approach to assessing the anti-inflammatory effects of such compounds is outlined below.
General Experimental Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. This is characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
-
Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of the test compound (e.g., a flavonoid extract or an isolated compound like baicalein).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of the test compound on the production of inflammatory mediators.
Visualizing Potential Mechanisms of Action
The anti-inflammatory effects of flavonoids from Scutellaria baicalensis are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB signaling cascade.
References
- 1. Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
Viscidulin I: A Comparative Analysis of its Potential Differential Effects on Cancerous Versus Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential differential effects of Viscidulin I on cancerous versus normal cells. While direct experimental data on this compound is limited, this document synthesizes available information on its source, related compounds from the Scutellaria genus, and their established mechanisms of action to offer a scientifically grounded perspective.
Introduction to this compound
This compound is a flavonoid, specifically a 5,7,2',6'-tetrahydroxyflavonol, isolated from plants of the Scutellaria genus, including Scutellaria baicalensis and Scutellaria viscidula. Flavonoids from Scutellaria species have garnered significant interest in oncological research due to their potential anti-cancer properties, including the induction of apoptosis and cell cycle arrest in tumor cells. A key area of investigation for any potential therapeutic agent is its selectivity for cancer cells over healthy, normal cells, as this predicts the therapeutic window and potential for side effects.
Comparative Cytotoxicity: Scutellaria Flavonoids
| Compound/Extract | Cancer Cell Line | IC50/Effect | Normal Cell Line | Effect on Normal Cells | Reference |
| Scutellaria baicalensis Ethanolic Extract | A549, SK-LU-1, SK-MES-1 (Human Lung Cancer) | Selectively toxic | Normal Human Lung Fibroblasts | Less toxic | [1] |
| Scutellaria baicalensis Extract | Malignant Glioma Cells | Dose-dependent inhibition of growth | Normal Glial Cells (HJ) | Little to no effect at the same dose | [2] |
| Wogonin (B1683318) | THP-1 (Human Monocytic Leukemia), HOS (Human Osteogenic Sarcoma) | Growth inhibition | TIG-1 (Human Fetal Lung Normal Diploid) | No inhibitory effect | [3] |
| Baicalein | Various Cancer Cell Lines | Inhibited viability and proliferation | Normal Cells | Weaker inhibitory effect | [4] |
| Flavonoid Extract from Korean S. baicalensis | AGS (Human Gastric Cancer) | Cytotoxic effect | Not specified, but stated to be cancer cell-specific | Not cytotoxic | [5] |
Table 1: Summary of Selective Cytotoxicity of Scutellaria Extracts and Flavonoids. This table compiles data from various studies demonstrating the differential effects of Scutellaria baicalensis extracts and its major flavonoids on cancerous versus normal cell lines.
Mechanism of Action: Insights from Scutellaria Flavonoids
The anti-cancer activity of flavonoids from Scutellaria is attributed to their ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. It is plausible that this compound exerts its effects through similar mechanisms.
Induction of Apoptosis
Scutellaria flavonoids have been shown to induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often achieved by modulating the expression of key regulatory proteins.
References
- 1. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of extracts derived from the mature roots of Scutellaria baicalensis on human malignant brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference of growth-inhibitory effect of Scutellaria baicalensis-producing flavonoid wogonin among human cancer cells and normal diploid cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Korean Scutellaria baicalensis Georgi flavonoid extract induces mitochondrially mediated apoptosis in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Viscidulin I and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Viscidulin I against other well-researched flavonoids, namely Quercetin (B1663063), Luteolin (B72000), and Kaempferol. Due to the limited availability of direct stability studies on this compound, its stability profile is inferred based on its structural characteristics in relation to the established stability of the comparator flavonoids. This document aims to provide a valuable resource for researchers engaged in the development of flavonoid-based therapeutics and formulations.
Comparative Stability of Flavonoids
The stability of flavonoids is a critical factor influencing their bioavailability and therapeutic efficacy. Degradation can be induced by various factors, including pH, temperature, light, and oxidative stress. The following table summarizes the known stability data for Quercetin, Luteolin, and Kaempferol, and provides a projected stability profile for this compound based on its chemical structure.
| Flavonoid | Chemical Structure | Stability Summary | Key Instability Factors |
| This compound | 5,7,2',6'-tetrahydroxyflavonol | Stability data is not readily available. However, the presence of multiple hydroxyl groups, particularly the 2',6'-dihydroxy substitution on the B-ring, may suggest susceptibility to oxidation. The flavonol backbone is generally more stable than other flavonoid classes. | Likely susceptible to oxidation and alkaline conditions. |
| Quercetin | 3,5,7,3',4'-pentahydroxyflavone | Moderately stable. Degrades in alkaline conditions, high temperatures, and when exposed to light and oxygen[1][2][3]. Encapsulation in liposomes has been shown to enhance its stability[1]. | Alkaline pH (>7), high temperature, UV light, oxygen[1]. |
| Luteolin | 5,7,3',4'-tetrahydroxyflavone | Known to be vulnerable to oxidation, light, and moisture. Similar to quercetin, it is more stable in acidic conditions and degrades in neutral to alkaline pH. | Oxidation, light, moisture, alkaline pH. |
| Kaempferol | 3,5,7,4'-tetrahydroxyflavone | Generally more stable than quercetin and luteolin, particularly at higher temperatures. It shows good stability in acidic conditions but is susceptible to degradation in alkaline environments. | Alkaline pH, prolonged exposure to high temperatures. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess and compare the stability of flavonoids. These protocols are based on established forced degradation studies.
Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.
Objective: To evaluate the stability of flavonoids under various stress conditions, including acid, base, oxidation, and heat.
Materials:
-
Flavonoid standards (this compound, Quercetin, Luteolin, Kaempferol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 4.5, 7.4)
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of each flavonoid in methanol or ethanol.
-
Acid Hydrolysis: Mix an aliquot of the flavonoid stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 70°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the flavonoid stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period, monitoring degradation frequently due to higher instability in alkaline conditions.
-
Oxidative Degradation: Mix an aliquot of the flavonoid stock solution with 3% H₂O₂. Keep the solution in the dark at room temperature and monitor at various time points.
-
Thermal Degradation: Incubate an aliquot of the flavonoid stock solution at elevated temperatures (e.g., 70°C, 100°C) for specified durations.
-
pH-Dependent Stability: Prepare solutions of each flavonoid in buffer solutions of varying pH (e.g., 4.5, 7.4). Incubate at a controlled temperature and analyze at different time intervals.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated HPLC method to determine the remaining concentration of the flavonoid and identify any degradation products.
HPLC Analysis Method
Objective: To quantify the concentration of the parent flavonoid and detect degradation products.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis absorption maximum of the specific flavonoid.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the comparative stability assessment of flavonoids.
Caption: General Workflow for Comparative Flavonoid Stability Assessment.
General Degradation Pathway of Flavonoids
Flavonoids can undergo several degradation reactions, primarily involving the opening of the heterocyclic C-ring. The following diagram illustrates a simplified, general pathway for flavonoid degradation.
Caption: General Degradation Pathway of Flavonoids.
Conclusion
While direct experimental data on the stability of this compound is currently lacking, its structural similarity to other flavonols provides a basis for preliminary stability assessment. The presence of a 2',6'-dihydroxy substitution on the B-ring may render it more susceptible to oxidation compared to flavonoids with a less hydroxylated B-ring. The experimental protocols outlined in this guide provide a robust framework for conducting a comprehensive comparative stability study of this compound against other flavonoids. Such studies are crucial for the successful development of stable and effective flavonoid-based products. Further research is warranted to definitively characterize the stability profile of this compound and its degradation pathways.
References
- 1. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Viscidulin I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides essential safety and logistical information for the proper disposal of Viscidulin I, a naturally occurring flavonoid. Adherence to these procedures is vital for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective apparel is mandatory.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid generating dust.
-
Store the compound in a cool, dry, and well-ventilated location in a tightly sealed container.
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash receptacles.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be classified as chemical waste.
-
Keep this compound waste separate from other waste streams to prevent cross-contamination and ensure appropriate disposal.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled chemical waste containers.
-
For solid waste, a securely sealed bag or container is suitable.
-
For liquid waste, use a container with a secure cap.
-
Label the container clearly as "Hazardous Waste" and specify the contents as "this compound waste."
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the this compound waste.
-
Provide the waste disposal company with a detailed inventory of the waste container's contents.
-
Final disposal will be conducted at an approved waste disposal facility, which may include methods such as incineration.
-
Quantitative Data and Hazard Profile
Based on data for structurally similar flavonoids, the following table summarizes the likely hazard classifications for this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2][3][4] |
| Eye Damage/Irritation | May cause serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. |
Experimental Protocols
Currently, there are no standardized experimental protocols for the disposal of this compound beyond the general guidelines for chemical waste. The primary protocol is to treat it as hazardous chemical waste and dispose of it through a certified vendor.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Viscidulin I
Disclaimer: A specific Safety Data Sheet (SDS) for Viscidulin I was not located. The following guidance is based on general best practices for handling potentially cytotoxic compounds and data from a safety data sheet for a structurally related chemical. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's safety officer.
This compound is a natural product used in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research.[1] Due to its potential biological activity, it should be handled with care, assuming it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Protective Gown- 2 pairs of chemotherapy-rated gloves[3] |
| Preparation of Solutions (in a Biological Safety Cabinet) | - Cap- Surgical or procedure mask- Shoe covers- Protective Gown- 2 pairs of chemotherapy-rated gloves[3] |
| Handling Outside of a BSC (e.g., weighing, reconstitution) | - Protective Gown- 2 pairs of chemotherapy-rated gloves- Eye protection (safety glasses with side shields or goggles)- Face shield (if splashing is a risk) |
| Administration/Application | - Gloves- Apron or Gown- Armlets- Eye protection |
| Waste Disposal | - Protective Gown- 2 pairs of chemotherapy-rated gloves- Eye protection |
| Spill Cleanup | - Gloves (industrial thickness, >0.45mm)- Armlets- Safety glasses- Plastic apron- Respiratory protection (e.g., N95 respirator) for large spills or powders |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Handling Procedures:
-
Preparation: All work with this compound powder or concentrated solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a fume hood to prevent inhalation of aerosols or dust.
-
Weighing: If weighing the solid compound, do so on a plastic-backed absorbent pad to contain any potential spills.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the compound name and appropriate hazard warnings.
-
Transport: When transporting this compound, use sealed, shatter-proof secondary containers.
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and absorbent pads, should be considered cytotoxic waste.
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for cytotoxic waste.
-
Decontamination: Work surfaces should be decontaminated after each use with an appropriate cleaning agent.
-
Final Disposal: Dispose of cytotoxic waste according to institutional and local regulations for chemical waste.
Experimental Protocols
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE as outlined in the table above.
-
Cover the spill with absorbent material from a cytotoxic spill kit.
-
Carefully collect the contaminated material into a designated cytotoxic waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
